PKI-179 hydrochloride
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
1-[4-[4-morpholin-4-yl-6-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]phenyl]-3-pyridin-4-ylurea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N8O3.ClH/c34-25(28-19-7-9-26-10-8-19)27-18-3-1-17(2-4-18)22-29-23(32-11-13-35-14-12-32)31-24(30-22)33-20-5-6-21(33)16-36-15-20;/h1-4,7-10,20-21H,5-6,11-16H2,(H2,26,27,28,34);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMURGIZAFELTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C3=NC(=NC(=N3)N4CCOCC4)C5=CC=C(C=C5)NC(=O)NC6=CC=NC=C6.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PKI-179 Hydrochloride: A Technical Guide to its Mechanism of Action in the PI3K/mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
PKI-179 hydrochloride is a potent, orally bioavailable, second-generation small molecule that functions as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] As an ATP-competitive inhibitor, PKI-179 targets the kinase domains of both PI3K and mTOR, crucial components of a signaling pathway frequently dysregulated in cancer. This deregulation leads to uncontrolled cell growth, proliferation, and survival. This technical guide provides a comprehensive overview of the mechanism of action of PKI-179, including its in vitro and in vivo activities, and detailed methodologies for the key experiments used to characterize this inhibitor.
Introduction to the PI3K/mTOR Pathway
The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.
Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR. mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). mTORC1, the better-characterized complex, directly regulates protein synthesis and cell growth by phosphorylating key substrates such as p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). mTORC2 is involved in the full activation of Akt. Given the central role of this pathway in cancer, inhibitors that can simultaneously target both PI3K and mTOR, such as PKI-179, are of significant therapeutic interest.
Mechanism of Action of PKI-179
PKI-179 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase domain of its target enzymes, thereby preventing the phosphorylation of their substrates. By targeting both PI3K and mTOR, PKI-179 effectively shuts down this critical signaling pathway at two key nodes.
A computational study has provided insights into the binding mode of PKI-179 with PI3Kγ and mTOR. The study suggests that the inhibitor interacts with key residues within the catalytic sites of both proteins. Specifically, Ala-805 in PI3Kγ and Ile-2163 in mTOR were identified as crucial for binding. The structural similarity in the catalytic sites of PI3K and mTOR helps to explain the dual inhibitory activity of PKI-179.
The functional consequence of this dual inhibition is the suppression of the downstream signaling cascade, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells.
Quantitative Data
The following tables summarize the in vitro biochemical and cellular activities of PKI-179.
Table 1: In Vitro Biochemical Activity of PKI-179
| Target | IC50 (nM) |
| PI3K-α | 8[2][4] |
| PI3K-β | 24[2][4] |
| PI3K-γ | 74[2][4] |
| PI3K-δ | 77[2][4] |
| mTOR | 0.42[2][4] |
| PI3Kα mutant (E545K) | 14[2][4] |
| PI3Kα mutant (H1047R) | 11[2][4] |
Table 2: In Vitro Cellular Activity of PKI-179
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-361 | Breast Cancer | 22[4] |
| PC-3 | Prostate Cancer | 29[4] |
Table 3: In Vivo Oral Bioavailability of PKI-179
| Species | Oral Bioavailability (%) |
| Nude Mouse | 98[2] |
| Rat | 46[2] |
| Monkey | 38[2] |
| Dog | 61[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of PKI-179. These represent standardized protocols commonly employed in the field.
PI3K and mTOR Kinase Assays (HTRF/TR-FRET)
Homogeneous Time-Resolved Fluorescence (HTRF) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to determine the in vitro potency of kinase inhibitors.
-
Principle: These assays measure the phosphorylation of a substrate by a kinase. A europium (Eu)-labeled anti-phospho-substrate antibody (donor) and an allophycocyanin (APC) or other suitable fluorophore-labeled substrate (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur upon excitation of the donor. The resulting signal is proportional to the kinase activity.
-
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase.
-
Biotinylated PIP2 (for PI3K assays) or a suitable protein substrate (e.g., GST-4E-BP1 for mTOR assays).
-
ATP.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
This compound dissolved in DMSO.
-
Europium-labeled anti-PIP3 antibody (for PI3K assays) or anti-phospho-4E-BP1 antibody (for mTOR assays).
-
Streptavidin-APC (for PI3K assays) or GFP-tagged substrate.
-
384-well low-volume microplates.
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Prepare serial dilutions of PKI-179 in DMSO.
-
In a 384-well plate, add the assay buffer, kinase, and substrate.
-
Add the PKI-179 dilutions or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each kinase to accurately determine the IC50 of ATP-competitive inhibitors.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Eu-labeled antibody and streptavidin-APC or allow for binding to GFP-tagged substrate).
-
Incubate in the dark at room temperature for 60 minutes to allow for the development of the detection signal.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC50 value.
-
Cell Proliferation Assay (MTT or CellTiter-Glo)
Cell proliferation assays are used to determine the effect of a compound on the growth of cancer cell lines.
-
Principle:
-
MTT Assay: The yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance.
-
CellTiter-Glo Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent contains luciferase and its substrate, which produce a luminescent signal proportional to the amount of ATP.
-
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-361, PC-3).
-
Complete cell culture medium.
-
This compound dissolved in DMSO.
-
96-well cell culture plates.
-
MTT reagent (5 mg/mL in PBS) and solubilization solution (e.g., DMSO or acidic isopropanol).
-
CellTiter-Glo® Reagent.
-
Microplate reader (for absorbance or luminescence).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of PKI-179 in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of PKI-179 or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
For CellTiter-Glo Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence.
-
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value.
-
Western Blot Analysis of PI3K/mTOR Pathway Phosphorylation
Western blotting is used to detect the levels of specific proteins and their phosphorylation status, providing a direct measure of the inhibitor's effect on the signaling pathway.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for the proteins of interest and their phosphorylated forms.
-
Materials:
-
Cancer cell lines.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control like anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells and allow them to adhere.
-
Treat the cells with various concentrations of PKI-179 or DMSO for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Quantify the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the effect of PKI-179 on the phosphorylation of the target proteins.
-
In Vivo Tumor Xenograft Study
Xenograft studies in immunocompromised mice are used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cell line (e.g., MDA-MB-361).
-
Matrigel (optional, to aid tumor formation).
-
This compound formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer PKI-179 (e.g., by oral gavage) or vehicle control to the respective groups at a predetermined dose and schedule (e.g., once daily).
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm target inhibition in vivo).
-
Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of PKI-179.
-
Visualizations
Caption: The PI3K/mTOR signaling pathway and the inhibitory action of PKI-179.
Caption: Workflow for the preclinical characterization of PKI-179.
Conclusion
This compound is a potent dual inhibitor of the PI3K/mTOR signaling pathway with promising anti-neoplastic activity. Its mechanism of action as an ATP-competitive inhibitor has been well-characterized through a variety of in vitro and in vivo studies. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this and similar targeted therapies. The ability of PKI-179 to potently inhibit both PI3K and mTOR underscores the therapeutic potential of dual-targeting strategies for cancers with a dysregulated PI3K/mTOR pathway.
References
Technical Guide: PKI-179 Hydrochloride - A Dual PI3K/mTOR Inhibitor
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of PKI-179 hydrochloride, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a second-generation, ATP-competitive small molecule inhibitor. Its chemical identity is well-defined and characterized by the following properties.
| Identifier | Value |
| IUPAC Name | 1-[4-[4-morpholin-4-yl-6-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]phenyl]-3-pyridin-4-ylurea;hydrochloride |
| Molecular Formula | C₂₅H₂₉ClN₈O₃ |
| Molecular Weight | 525.0 g/mol |
| CAS Number | 1463510-35-1 |
| SMILES | C1CC2COCC1N2C3=NC(=NC(=N3)N4CCOCC4)C5=CC=C(C=C5)NC(=O)NC6=CC=NC=C6.Cl |
| InChI Key | JNMURGIZAFELTR-UHFFFAOYSA-N |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (~2.5 mg/ml) and DMF (~2 mg/ml). Sparingly soluble in aqueous buffers. |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-proliferative effects by targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, survival, and proliferation. Dysregulation of this pathway is a common feature in many human cancers. PKI-179 is a dual inhibitor, targeting both PI3K and mTOR, which can lead to a more potent and durable anti-tumor response compared to inhibitors that target a single node in the pathway.
Below is a diagram illustrating the PI3K/mTOR signaling pathway and the inhibitory action of PKI-179.
Biological Activity and Quantitative Data
This compound has demonstrated potent inhibitory activity in both biochemical and cell-based assays. It is also orally bioavailable and shows anti-tumor efficacy in vivo.
In Vitro Kinase Inhibitory Activity
The half-maximal inhibitory concentrations (IC₅₀) of PKI-179 against various PI3K isoforms and mTOR have been determined in enzymatic assays.
| Target | IC₅₀ (nM) |
| PI3K-α | 8 |
| PI3K-β | 24 |
| PI3K-γ | 74 |
| PI3K-δ | 77 |
| PI3K-α (E545K mutant) | 14 |
| PI3K-α (H1047R mutant) | 11 |
| mTOR | 0.42 |
PKI-179 exhibits high selectivity for PI3K and mTOR, with IC₅₀ values greater than 30 µM against a panel of 361 other kinases. It does show some activity against the cytochrome P450 isoform CYP2C8 (IC₅₀ = 3 µM).
In Vitro Anti-proliferative Activity
The anti-proliferative effects of PKI-179 have been evaluated in various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MDA-MB-361 | Breast Cancer | 22 |
| PC-3 | Prostate Cancer | 29 |
In Vivo Efficacy and Oral Bioavailability
This compound has demonstrated significant anti-tumor activity in a mouse xenograft model of human breast cancer (MDA-MB-361). Dosing at 50 mg/kg resulted in pronounced tumor growth arrest. The compound is well-tolerated, with no significant weight loss observed in the tested animals.
The oral bioavailability of PKI-179 has been assessed in multiple species.
| Species | Oral Bioavailability (%) |
| Nude Mouse | 98 |
| Rat | 46 |
| Monkey | 38 |
| Dog | 61 |
Experimental Protocols
The following sections outline representative methodologies for key experiments used to characterize the activity of this compound.
PI3K HTRF® Kinase Assay
This protocol describes a typical Homogeneous Time-Resolved Fluorescence (HTRF®) assay for measuring the inhibitory activity of compounds against PI3Kα.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
PI3K assay buffer
-
GST-tagged GRP1
-
Anti-GST antibody labeled with Lumi4-Tb cryptate
-
Streptavidin-XL665
-
This compound
-
384-well low-volume plates
-
HTRF®-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the PI3Kα enzyme and PIP2 substrate in the assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate the plate at room temperature for 30 minutes.
-
Stop the reaction by adding 5 µL of the HTRF® detection mix containing GST-GRP1, Lumi4-Tb anti-GST, and Streptavidin-XL665.
-
Incubate the plate for 60 minutes at room temperature to allow for the development of the detection signal.
-
Read the plate on an HTRF®-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Calculate the HTRF® ratio (665 nm / 620 nm) and plot the results against the compound concentration to determine the IC₅₀ value.
Cell Proliferation Assay (CellTiter-Glo®)
This protocol describes a method for assessing the anti-proliferative effects of this compound on cancer cells.
Materials:
-
MDA-MB-361 or PC-3 cells
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the compound concentration to determine the IC₅₀ value.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
MDA-MB-361 human breast cancer cells
-
Matrigel
-
This compound
-
Vehicle solution
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously implant 5 x 10⁶ MDA-MB-361 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or the vehicle solution to the respective groups via the desired route (e.g., intraperitoneal or oral gavage) at the specified dosing schedule (e.g., daily or every 3 days).
-
Measure tumor volumes and body weights 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Continue the treatment for a predetermined period (e.g., 4 weeks).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Experimental and Developmental Workflow
The development of a kinase inhibitor like PKI-179 typically follows a structured workflow, from initial discovery to preclinical and clinical evaluation. A phase 1 clinical trial for an advanced malignant solid tumor was initiated in 2010 (NCT00997360).
Technical Guide to PKI-179 Hydrochloride: A Dual PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PKI-179 hydrochloride, a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document consolidates key chemical properties, biological activities, and relevant experimental methodologies to support ongoing research and development efforts in oncology and related fields.
Core Compound Information
| Property | Value |
| Product Name | This compound |
| CAS Number | 1463510-35-1[1][2] |
| Molecular Formula | C₂₅H₂₈N₈O₃ • HCl[1][2] |
| Molecular Weight | 525.0 g/mol [2] |
Quantitative Biological Activity
This compound demonstrates potent inhibitory activity against PI3K isoforms and mTOR, as well as robust anti-proliferative effects in various cancer cell lines. The following tables summarize the key quantitative data available for this compound.
In Vitro Enzymatic Inhibition
| Target | IC₅₀ (nM) |
| PI3Kα | 8[3] |
| PI3Kβ | 24[3] |
| PI3Kδ | 17[4] |
| PI3Kγ | 74[3] |
| PI3Kα (E545K mutant) | 14[3] |
| PI3Kα (H1047R mutant) | 11[3] |
| mTOR | 0.42[3] |
Cellular Proliferation Inhibition
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MDA-361 | Breast Cancer | 22[4] |
| PC3MM2 | Prostate Cancer | 29[4] |
Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway
PKI-179 exerts its anti-tumor effects by dually inhibiting PI3K and mTOR, two critical nodes in a signaling pathway that is frequently hyperactivated in cancer. This pathway regulates essential cellular processes, including cell growth, proliferation, survival, and metabolism. The diagram below illustrates the points of inhibition by PKI-179 within this cascade.
Experimental Protocols
While specific, detailed protocols for PKI-179 are proprietary, the methodologies employed are standard in preclinical drug development. Below are generalized protocols for the key assays used to characterize this inhibitor.
In Vitro Kinase Inhibition Assay (General Protocol)
This type of assay is used to determine the IC₅₀ values of a compound against specific kinases.
-
Reagents and Materials : Recombinant human PI3K and mTOR kinases, appropriate lipid substrates (e.g., PIP2), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
A serial dilution of this compound is prepared in a suitable solvent like DMSO.
-
The kinase, substrate, and inhibitor are incubated together in a reaction buffer at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped, and the amount of product (e.g., ADP) is quantified using a luminescence-based detection system.
-
The resulting data is plotted as kinase activity versus inhibitor concentration, and the IC₅₀ value is calculated using non-linear regression analysis.
-
Cell Proliferation Assay (General Protocol using WST-1)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Culture : Cancer cell lines (e.g., MDA-361, PC3MM2) are cultured in appropriate media and conditions.
-
Procedure :
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Following treatment, a tetrazolium salt-based reagent (like WST-1) is added to each well.
-
Viable cells with active metabolism will convert the WST-1 reagent into a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.
-
Cell viability is calculated as a percentage relative to untreated control cells, and the IC₅₀ is determined.
-
In Vivo Tumor Xenograft Model (General Methodology)
This model is used to assess the anti-tumor efficacy of a compound in a living organism.
-
Animal Model : Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Procedure :
-
Human cancer cells (e.g., MDA-361) are subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
The mice are then randomized into control and treatment groups.
-
This compound is administered orally at a specified dose and schedule (e.g., 50 mg/kg, once daily).[4]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and may be used for further analysis (e.g., immunoblotting to assess target engagement).
-
This guide provides foundational information for researchers working with this compound. For further details, consulting the primary literature is recommended.
References
The Genesis of a Dual-Action Inhibitor: A Technical Guide to the Synthesis and Discovery of PKI-179
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis, discovery, and preclinical evaluation of PKI-179, a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). By targeting two critical nodes in a key oncogenic signaling pathway, PKI-179 represents a significant advancement in the development of targeted cancer therapies. This document details the quantitative biochemical and cellular activity of PKI-179, outlines the experimental protocols for its characterization, and visualizes the intricate signaling pathways and discovery workflow.
Introduction: The Rationale for Dual PI3K/mTOR Inhibition
The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is one of the most frequent occurrences in human cancers, making it a prime target for therapeutic intervention.[4][5] Inhibition of individual components of this pathway, such as PI3K or mTOR alone, has shown clinical promise. However, the intricate feedback loops within the pathway can lead to compensatory activation and therapeutic resistance.[6][7] For instance, inhibition of mTORC1 can lead to a feedback activation of PI3K signaling.[6] This has driven the development of dual inhibitors that simultaneously target both PI3K and mTOR, aiming for a more complete and durable blockade of the pathway and potentially overcoming resistance mechanisms.[8] PKI-179 emerged from these efforts as a second-generation, ATP-competitive inhibitor with potent activity against both PI3K and mTOR kinases.[9][10]
Synthesis and Discovery of PKI-179
PKI-179 was developed through the strategic modification of a lead compound, PKI-587. The discovery process involved the synthesis and evaluation of a series of mono-morpholino 1,3,5-triazine derivatives.[2] The key structural change from PKI-587 to PKI-179 was the replacement of one of the bis-morpholine moieties with a 3-oxa-8-azabicyclo[3.2.1]octane group, a modification that also resulted in a reduction in molecular weight.[2] This alteration yielded an orally efficacious dual PI3K/mTOR inhibitor.[2]
While the direct synthesis of PKI-179 is detailed in proprietary documents, the stereoselective synthesis of its active metabolite provides significant insight into the probable synthetic route.[1] The synthesis likely involves a multi-step process culminating in the coupling of the core triazine scaffold with the morpholine and the 3-oxa-8-azabicyclo[3.2.1]octane moieties, followed by the addition of the urea-linked phenyl-pyridine group.
Logical Workflow for the Discovery of PKI-179
Caption: Logical workflow for the discovery and development of PKI-179.
Quantitative Data
The following tables summarize the key quantitative data for PKI-179, demonstrating its potent and dual inhibitory activity, as well as its preclinical efficacy.
Table 1: In Vitro Inhibitory Activity of PKI-179
| Target | IC50 (nM) |
| PI3K-α | 8[11][12] |
| PI3K-β | 24[11][12] |
| PI3K-γ | 74[11][12] |
| PI3K-δ | 77[11][12] |
| PI3K-α (E545K mutant) | 14[11][12] |
| PI3K-α (H1047R mutant) | 11[11][12] |
| mTOR | 0.42[11][12] |
Table 2: Cellular Activity of PKI-179
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-361 | Breast Cancer | 22[11] |
| PC3 | Prostate Cancer | 29[11] |
Table 3: Pharmacokinetic Properties of PKI-179
| Species | Oral Bioavailability (%) | Half-life (min) |
| Nude Mouse | 98[3] | >60[3] |
| Rat | 46[3] | >60[3] |
| Monkey | 38[3] | >60[3] |
| Dog | 61[3] | >60[3] |
Experimental Protocols
This section provides an overview of the methodologies used to characterize PKI-179. These are generalized protocols and may require optimization for specific laboratory conditions.
PI3K and mTOR Kinase Assays
Objective: To determine the in vitro inhibitory activity of PKI-179 against PI3K isoforms and mTOR.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase are used. A suitable substrate, such as phosphatidylinositol (PI) for PI3K or a peptide substrate for mTOR, is prepared in an appropriate assay buffer.
-
Compound Dilution: PKI-179 is serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the various concentrations of PKI-179 in a microplate format. The reaction is typically initiated by the addition of ATP.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated product. This is often achieved using a luminescence-based assay that measures the amount of ADP produced (e.g., Kinase-Glo®) or by detecting the phosphorylated substrate using specific antibodies in an ELISA or TR-FRET format.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
Objective: To assess the effect of PKI-179 on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-361, PC3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of PKI-179 and incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay. Common methods include:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
MTS Assay: A similar principle to the MTT assay but uses a water-soluble tetrazolium salt, simplifying the procedure.
-
Resazurin (alamarBlue) Assay: A redox indicator that fluoresces upon reduction by viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
-
Data Analysis: The IC50 values for cell proliferation are determined from the dose-response curves.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of PKI-179 in a mouse model.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-361) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Compound Administration: Mice are randomized into vehicle control and treatment groups. PKI-179 is administered orally at various doses (e.g., 5-50 mg/kg) once daily.[3]
-
Efficacy and Tolerability Assessment: Tumor growth is monitored throughout the study. Animal body weight and general health are also monitored to assess toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze the in vivo inhibition of the PI3K/mTOR pathway through methods like Western blotting for phosphorylated downstream targets (e.g., p-Akt, p-S6).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Signaling Pathway and Mechanism of Action
PKI-179 exerts its anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is activated by growth factors and hormones, leading to a cascade of phosphorylation events that promote cell growth and survival.
PI3K/AKT/mTOR Signaling Pathway and Inhibition by PKI-179
Caption: PI3K/AKT/mTOR pathway and the dual inhibitory action of PKI-179.
By inhibiting both PI3K and mTOR (within both mTORC1 and mTORC2 complexes), PKI-179 effectively shuts down this critical signaling network, leading to decreased protein synthesis, cell cycle arrest, and induction of apoptosis in cancer cells.
Conclusion
PKI-179 is a potent, orally efficacious dual PI3K/mTOR inhibitor that has demonstrated significant preclinical anti-tumor activity. Its mechanism of action, targeting two key nodes in the PI3K/AKT/mTOR pathway, provides a strong rationale for its development as a cancer therapeutic. The data presented in this whitepaper support the continued investigation of PKI-179 in clinical settings for the treatment of various solid tumors. A Phase I clinical trial has been conducted to evaluate the maximum tolerated dose of PKI-179 in patients with solid tumors.[13] The detailed experimental protocols and comprehensive data provided herein serve as a valuable resource for researchers and drug development professionals working in the field of targeted cancer therapy.
References
- 1. Stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PKI-179: an orally efficacious dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined Inhibition of mTORC1 and mTORC2 Signaling Pathways Is a Promising Therapeutic Option in Inhibiting Pheochromocytoma Tumor Growth: In Vitro and In Vivo Studies in Female Athymic Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PKI-179 Datasheet DC Chemicals [dcchemicals.com]
- 9. Services - Translational Laboratory | Resources for Cancer Researchers [research.umgccc.org]
- 10. medkoo.com [medkoo.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
- 13. researchgate.net [researchgate.net]
PKI-179 Hydrochloride: A Technical Guide to Target Binding and Kinase Selectivity
For Research, Scientific, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding profile and kinase selectivity of PKI-179 hydrochloride, a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). PKI-179 acts as an ATP-competitive inhibitor, targeting key nodes in the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer. This document collates in vitro and in-cell data, details representative experimental methodologies, and visualizes the compound's mechanism of action.
Target Binding and Potency
PKI-179 demonstrates potent inhibitory activity against Class I PI3K isoforms and mTOR. Its efficacy extends to common activating mutants of PI3Kα, making it a compound of significant interest for oncology research. The inhibitor was developed as a second-generation compound, refined from earlier molecules to improve oral bioavailability and efficacy.
In Vitro Enzymatic Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of PKI-179 against its primary kinase targets in enzymatic assays. The data highlights a particularly strong inhibition of mTOR and PI3Kα.
| Target Kinase | IC₅₀ (nM) |
| mTOR | 0.42 |
| PI3Kα | 8 |
| PI3Kα (E545K mutant) | 14 |
| PI3Kα (H1047R mutant) | 11 |
| PI3Kβ | 24 |
| PI3Kδ | 17 |
| PI3Kγ | 74 |
Cellular Activity
PKI-179 effectively inhibits cell proliferation in cancer cell lines that are dependent on the PI3K/mTOR pathway.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MDA-361 | Breast Cancer | 22 |
| PC3MM2 | Prostate Cancer | 29 |
Kinase Selectivity Profile
A key attribute of a high-quality chemical probe or drug candidate is its selectivity. PKI-179 has been shown to be highly selective for PI3K and mTOR. In a broad kinase panel screening, it displayed minimal activity against 361 other kinases at concentrations up to 50 μM. Similarly, it showed low activity against hERG (IC₅₀ > 30 μM) and most cytochrome P450 (CYP) isoforms (IC₅₀s > 30 μM), although some activity was noted for CYP2C8 (IC₅₀ = 3 μM). This high degree of selectivity minimizes the potential for off-target effects, making PKI-179 a valuable tool for studying the PI3K/mTOR pathway.
Signaling Pathway Inhibition
PKI-179 exerts its anti-proliferative effects by blocking the PI3K/Akt/mTOR signaling cascade. This pathway is crucial for regulating cell growth, survival, and metabolism. The diagram below illustrates the canonical pathway and highlights the dual inhibition points of PKI-179.
Technical Guide: Pharmacokinetics and Oral Bioavailability of PKI-179 Hydrochloride
For: Researchers, Scientists, and Drug Development Professionals Subject: PKI-179 Hydrochloride (A dual PI3K/mTOR inhibitor)
Disclaimer: This document synthesizes available information on PKI-179. Specific quantitative pharmacokinetic values (such as Cmax, Tmax, AUC, and absolute oral bioavailability) are not detailed in the abstracts of the primary literature accessed. Therefore, the tables and protocols presented are based on established methodologies for preclinical pharmacokinetic studies of similar small molecule inhibitors.
Introduction
PKI-179 is a second-generation, ATP-competitive small molecule inhibitor that demonstrates potent activity against both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] As a dual inhibitor, PKI-179 targets key nodes in the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cellular growth, proliferation, survival, and metabolism.[3][4][5] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4][5] PKI-179 has been identified as an orally efficacious compound, suggesting it possesses the potential for convenient administration in clinical settings.[1]
Mechanism of Action: PI3K/mTOR Signaling Pathway
PKI-179 exerts its therapeutic effect by inhibiting the kinase activity of PI3K and mTOR. This dual inhibition blocks downstream signaling, thereby impeding cancer cell proliferation and survival.[2] The simplified signaling cascade below illustrates the points of intervention by PKI-179.
Pharmacokinetic Profile
While the primary literature confirms PKI-179 is orally efficacious, specific quantitative data from preclinical studies in species such as mice or rats were not available in the public abstracts reviewed.[1] A typical pharmacokinetic study would aim to characterize the parameters listed in the table below following intravenous (IV) and oral (PO) administration.
Table 1: Representative Pharmacokinetic Parameters of a Small Molecule Inhibitor in Mice
| Parameter | Intravenous (IV) | Oral (PO) | Unit | Description |
|---|---|---|---|---|
| Dose | e.g., 5 | e.g., 20 | mg/kg | Administered dose of the compound. |
| Cmax | N/A | Data N/A | ng/mL | Maximum observed plasma concentration. |
| Tmax | N/A | Data N/A | h | Time to reach Cmax. |
| AUC(0-t) | Data N/A | Data N/A | ng*h/mL | Area under the plasma concentration-time curve from time 0 to the last measured time point. |
| AUC(0-inf) | Data N/A | Data N/A | ng*h/mL | Area under the plasma concentration-time curve from time 0 extrapolated to infinity. |
| t1/2 | Data N/A | Data N/A | h | Elimination half-life. |
| CL | Data N/A | N/A | mL/min/kg | Clearance. |
| Vdss | Data N/A | N/A | L/kg | Volume of distribution at steady state. |
| F (%) | N/A | Data N/A | % | Oral Bioavailability. |
Note: N/A stands for "Not Applicable" or "Not Available in Searched Literature". Values are illustrative placeholders.
Experimental Protocols for Pharmacokinetic Assessment
The following sections describe a standard methodology for conducting a preclinical pharmacokinetic study of an orally administered compound like PKI-179 in a rodent model.
Animal Model
-
Species: CD-1 or BALB/c mice.
-
Sex: Male or Female.
-
Age/Weight: 8-10 weeks / 20-25 g.
-
Housing: Animals are housed under controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water. Animals are typically fasted overnight prior to dosing.
Dosing and Administration
-
Formulation: this compound is formulated as a solution or suspension in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).
-
Intravenous (IV) Administration: The compound is administered as a single bolus dose via the tail vein to a cohort of animals to determine clearance and volume of distribution.
-
Oral (PO) Administration: The compound is administered as a single dose via oral gavage to a separate cohort of animals.
Sample Collection
-
Method: Serial blood samples (approximately 20-30 µL) are collected from each mouse at specific time points.
-
Time Points (PO): Pre-dose (0 h), and typically at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Time Points (IV): Pre-dose (0 h), and typically at 0.08, 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.
-
Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
-
Technique: Plasma concentrations of PKI-179 are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Procedure: This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection. A standard curve with known concentrations of PKI-179 is used for quantification.
Data Analysis
-
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®.
-
Calculations:
-
Cmax and Tmax are determined directly from the observed plasma concentration-time data.
-
AUC is calculated using the linear trapezoidal rule.
-
Oral Bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualized Experimental Workflow
The following diagram outlines the typical workflow for an in vivo pharmacokinetic study.
Oral Bioavailability
The designation of PKI-179 as "orally efficacious" in the literature suggests that upon oral administration, the compound is absorbed from the gastrointestinal tract and reaches systemic circulation at concentrations sufficient to elicit a pharmacological effect in vivo.[1]
The absolute oral bioavailability (F%) quantifies the fraction of an orally administered dose that reaches the systemic circulation unchanged. It is a critical parameter in drug development, influencing dose selection and route of administration for clinical trials. Low oral bioavailability can be due to several factors, including poor absorption, significant first-pass metabolism in the gut wall or liver, or efflux by transporters like P-glycoprotein. While the specific bioavailability of PKI-179 is not publicly documented, its efficacy in oral models points to a favorable absorption and metabolism profile.
Conclusion
PKI-179 is a promising dual PI3K/mTOR inhibitor with documented oral efficacy. A comprehensive understanding of its pharmacokinetic properties is essential for its continued development. This guide outlines the standard methodologies and data analysis workflows used to characterize the absorption, distribution, metabolism, and excretion of such a compound. While specific quantitative data for this compound are not publicly available, the described protocols provide a robust framework for the preclinical studies necessary to advance novel therapeutic agents toward clinical investigation.
References
- 1. PKI-179: an orally efficacious dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. A structural insight into the inhibitory mechanism of an orally active PI3K/mTOR dual inhibitor, PKI-179 using computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
PKI-179 Hydrochloride: An In-Depth Profile of PI3K Isoform Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the in vitro inhibitory activity of PKI-179 hydrochloride against phosphoinositide 3-kinase (PI3K) isoforms. PKI-179 is recognized as a potent, ATP-competitive dual inhibitor of PI3K and the mammalian target of rapamycin (mTOR). Understanding its specific activity against the different Class I PI3K isoforms (α, β, δ, γ) is critical for its development and application in targeted cancer therapy.
Data Presentation: In Vitro IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available in vitro IC50 values for this compound against Class I PI3K isoforms.
| PI3K Isoform | IC50 (nM) |
| PI3Kα (p110α) | 1 |
| PI3Kβ (p110β) | Data not available |
| PI3Kδ (p110δ) | Data not available |
| PI3Kγ (p110γ) | Data not available |
Note: While PKI-179 is established as a potent PI3Kα inhibitor, comprehensive public data on its inhibitory activity against the β, δ, and γ isoforms is limited. Further investigation is required for a complete selectivity profile.
PI3K Signaling Pathway
The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The following diagram illustrates the canonical pathway, highlighting the central role of the different PI3K isoforms.
Caption: The PI3K/AKT/mTOR signaling cascade.
Experimental Protocols: IC50 Determination
The determination of in vitro IC50 values for PI3K inhibitors like PKI-179 typically involves a biochemical kinase assay. The following protocol outlines a representative method.
1. Objective: To measure the concentration of this compound required to inhibit 50% of the kinase activity of a specific PI3K isoform in vitro.
2. Materials and Reagents:
-
Recombinant human PI3K isoforms (α, β, δ, γ)
-
This compound, serially diluted
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) for detection
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT, BSA)
-
Lipid vesicles containing PIP2
-
Stop solution (e.g., EDTA)
-
Detection system (e.g., scintillation counter, filter-binding apparatus, or luminescence-based ATP detection kit like Kinase-Glo®)
3. Experimental Workflow Diagram:
Caption: Workflow for in vitro PI3K kinase IC50 determination.
4. Step-by-Step Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.
-
Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the specific recombinant PI3K isoform, and the lipid substrate vesicles (PIP2).
-
Inhibitor Incubation: Add the serially diluted PKI-179 or vehicle control (e.g., DMSO) to the appropriate wells. Allow for a pre-incubation period (e.g., 10-15 minutes) at room temperature to permit the inhibitor to bind to the enzyme.
-
Kinase Reaction Initiation: Start the kinase reaction by adding a solution containing ATP (and radiolabeled ATP, if using that detection method).
-
Reaction Incubation: Allow the reaction to proceed for a defined period (e.g., 20-60 minutes) at a controlled temperature (e.g., room temperature or 30°C). The reaction time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding a stop solution, such as EDTA, which chelates the Mg²⁺ ions essential for kinase activity.
-
Product Detection: The amount of phosphorylated product (PIP3) is quantified. The method of detection depends on the assay format:
-
Radiometric: If using [γ-³²P]ATP or [γ-³³P]ATP, the radiolabeled PIP3 product is separated from the unreacted ATP (e.g., via filter binding or chromatography) and quantified using a scintillation counter.
-
Luminescence-based: Alternatively, a non-radioactive method can be used, such as the Kinase-Glo® assay, which measures the amount of ATP remaining in the well after the reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
-
-
Data Analysis:
-
The raw data (e.g., counts per minute, relative light units) are converted to percent inhibition relative to the vehicle control.
-
Percent inhibition is plotted against the logarithm of the PKI-179 concentration.
-
A non-linear regression analysis (e.g., a four-parameter logistic curve) is used to fit the data and calculate the IC50 value.
-
This guide provides a foundational understanding of the inhibitory profile of PKI-179 against PI3K isoforms. For researchers, a complete profiling against all Class I isoforms using standardized biochemical assays is a crucial next step to fully elucidate its selectivity and potential therapeutic window.
Initial Studies on PKI-179 Hydrochloride in Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical studies on PKI-179 hydrochloride, a potent dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The data and methodologies presented are collated from publicly available scientific resources, offering a foundational understanding of the compound's activity in cancer cell lines.
Introduction
PKI-179 is an orally bioavailable small molecule that targets two key nodes in a critical signaling pathway frequently dysregulated in cancer: the PI3K/Akt/mTOR pathway.[1][2] This pathway plays a central role in cell growth, proliferation, survival, and metabolism.[3] By simultaneously inhibiting both PI3K and mTOR, PKI-179 has the potential to overcome feedback loops that can limit the efficacy of single-target inhibitors.[2] Initial studies have focused on characterizing its enzymatic and cellular activity, providing a rationale for its further development as a potential anti-cancer therapeutic.
Mechanism of Action
PKI-179 functions as an ATP-competitive inhibitor of both PI3K and mTOR kinases.[4] The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, leading to the activation of PI3K.[3] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a second messenger that recruits and activates Akt.[3] Activated Akt, in turn, phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.[3] PKI-179's dual inhibition of PI3K and mTOR effectively shuts down this signaling cascade at two critical points, leading to the suppression of cancer cell proliferation and survival.[1]
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound against various PI3K isoforms, mTOR, and select cancer cell lines.
Table 1: In Vitro Enzymatic Inhibitory Activity of PKI-179 [4][5][6][7][8][9]
| Target Enzyme | IC50 (nM) |
| PI3Kα | 8 |
| PI3Kβ | 24 |
| PI3Kδ | 17 |
| PI3Kγ | 74 |
| PI3Kα (E545K mutant) | 14 |
| PI3Kα (H1047R mutant) | 11 |
| mTOR | 0.42 |
Table 2: In Vitro Anti-proliferative Activity of PKI-179 [5][8]
| Cancer Cell Line | Tissue of Origin | IC50 (nM) |
| MDA-361 | Breast Cancer | 22 |
| PC3MM2 | Prostate Cancer | 29 |
Experimental Protocols
Detailed experimental protocols from the initial studies on PKI-179 are not fully available in the public domain. However, the following are representative, detailed methodologies for the key experiments that were likely performed, based on standard laboratory practices.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This assay is used to determine the concentration of an inhibitor (e.g., PKI-179) required to reduce the activity of a specific kinase by 50% (IC50).
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR kinase.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ATP and substrate (e.g., phosphatidylinositol for PI3K, or a peptide substrate for mTOR).
-
This compound dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well microplates.
-
-
Procedure:
-
A serial dilution of this compound is prepared in DMSO and then diluted in kinase buffer.
-
The kinase, substrate, and inhibitor are added to the wells of a microplate and incubated for a short period (e.g., 15 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent and a luminometer.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (Representative Protocol)
This assay measures the effect of a compound on the growth and proliferation of cancer cells.
-
Reagents and Materials:
-
MDA-361 and PC3MM2 cancer cell lines.
-
Complete cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
This compound dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well clear-bottom cell culture plates.
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.
-
The following day, the media is replaced with fresh media containing serial dilutions of this compound or DMSO as a vehicle control.
-
The cells are incubated with the compound for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.
-
The luminescence, which is proportional to the number of viable cells, is measured using a microplate reader.
-
IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Western Blotting for Signaling Pathway Analysis (Representative Protocol)
This technique is used to detect specific proteins in a cell lysate and can be used to assess the phosphorylation status of key proteins in a signaling pathway.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MDA-361).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, S6 ribosomal protein).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Cells are treated with this compound at various concentrations for a specific time.
-
The cells are then lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes the protein of interest (e.g., phospho-Akt).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody that binds to the primary antibody.
-
A chemiluminescent substrate is added, which reacts with HRP to produce light.
-
The light signal is captured by an imaging system, revealing bands corresponding to the protein of interest. The intensity of the bands can be quantified to determine changes in protein expression or phosphorylation.
-
Visualizations
PI3K/Akt/mTOR Signaling Pathway and Inhibition by PKI-179
References
- 1. The Akt-SRPK-SR Axis Constitutes a Major Pathway in Transducing EGF Signaling to Regulate Alternative Splicing in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Based Screen Identification of a Mammalian Ste20-like Kinase 4 (MST4) Inhibitor with Therapeutic Potential for Pituitary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt signaling blockage inhibits cell proliferation and migration, and induces apoptosis in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for PKI-179 Hydrochloride in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of PKI-179 hydrochloride, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), in mouse xenograft models. The provided protocols are based on established preclinical studies and are intended to serve as a detailed guide for in vivo efficacy evaluation.
Mechanism of Action
This compound is an orally bioavailable small molecule that targets the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[1][2][3] PKI-179 inhibits both PI3K and mTOR, leading to the suppression of tumor cell proliferation and the induction of apoptosis.[4]
In Vitro Potency
PKI-179 has demonstrated potent inhibitory activity against various isoforms of PI3K and mTOR. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| PI3K-α | 8 |
| PI3K-β | 24 |
| PI3K-γ | 74 |
| PI3K-δ | 77 |
| PI3K-α (E545K mutant) | 14 |
| PI3K-α (H1047R mutant) | 11 |
| mTOR | 0.42 |
| Data sourced from multiple studies.[5][6][7][8] |
Recommended Dosage for Mouse Xenograft Models
In vivo studies using human tumor xenografts in nude mice have demonstrated the anti-tumor efficacy of PKI-179. The recommended dosage and administration schedule can be adapted based on the specific tumor model and experimental goals.
Summary of In Vivo Studies
| Tumor Model | Dosing Range (mg/kg) | Administration Route | Dosing Schedule | Key Findings |
| MDA-361 Human Breast Cancer | 5, 10, 25, 50 | Intraperitoneal (i.p.) | Every 3 days for 4 weeks | Pronounced tumor growth arrest at doses above 10 mg/kg. No significant animal weight loss.[5] |
| MDA-361 Human Breast Cancer | 5 - 50 | Oral (p.o.) | Once daily for 40 days | Inhibition of tumor growth and well-tolerated.[6] |
| MDA-361 Human Breast Cancer | 50 | Oral (p.o.) | Not Specified | Good inhibition of PI3K signaling in the tumor.[5][6] |
Experimental Protocol: In Vivo Antitumor Efficacy Study
This protocol outlines a typical xenograft study to evaluate the efficacy of this compound.
1. Cell Culture and Animal Model:
-
Cell Line: MDA-361 human breast cancer cells.
-
Animal Model: Female athymic nude mice (4-6 weeks old).
2. Tumor Implantation:
-
Harvest MDA-361 cells during the logarithmic growth phase.
-
Resuspend cells in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel).
-
Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.
3. Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth regularly using calipers.
-
Calculate tumor volume using the formula: Volume = (length x width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
4. Preparation of this compound Formulation:
-
This compound is soluble in DMSO and can be further diluted in an aqueous buffer like PBS.[9]
-
For oral administration, a common vehicle is 0.5% methylcellulose in sterile water.
-
Prepare fresh formulations daily.
5. Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution corresponding to the treatment group.
-
Treatment Groups: Administer this compound at the desired doses (e.g., 10, 25, and 50 mg/kg) via oral gavage or intraperitoneal injection.
-
Follow the selected dosing schedule (e.g., once daily).
6. Efficacy and Tolerability Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).
7. Pharmacodynamic Analysis (Optional):
-
To confirm target engagement, tumors can be collected at specific time points after the final dose.
-
Analyze the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway (e.g., p-Akt, p-S6) using techniques like Western blotting or immunohistochemistry.
Visualizing Pathways and Workflows
To better understand the mechanism and experimental design, the following diagrams are provided.
References
- 1. A structural insight into the inhibitory mechanism of an orally active PI3K/mTOR dual inhibitor, PKI-179 using computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. PI3K and mTOR signaling pathways in cancer: new data on targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI 3-K/mTOR Inhibitor III, PKI-179 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Measuring p-Akt Levels Using PKI-179 Hydrochloride in Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKI-179 hydrochloride is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] By targeting these key kinases, PKI-179 effectively blocks the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and growth.[3][4][5][6][7] Aberrant activation of this pathway is a common feature in many types of cancer, making it a prime target for therapeutic intervention.
Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a central role in the PI3K/Akt signaling cascade. The activation of Akt is a multi-step process that involves its recruitment to the plasma membrane and subsequent phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop and Serine 473 (Ser473) in the carboxy-terminal hydrophobic motif. Full activation of Akt is generally associated with phosphorylation at both sites.
Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a sample. By using antibodies that specifically recognize the phosphorylated forms of Akt (p-Akt), researchers can assess the activation status of the PI3K/Akt pathway. This application note provides a detailed protocol for utilizing this compound to inhibit Akt phosphorylation and measure the corresponding changes in p-Akt levels using Western blot analysis.
Mechanism of Action of PKI-179
PKI-179 is an ATP-competitive inhibitor that targets the kinase domain of PI3K and mTOR.[8][9] By inhibiting PI3K, PKI-179 prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger that recruits Akt to the plasma membrane, a prerequisite for its activation. The inhibition of mTOR by PKI-179 further downstream also impacts cellular processes regulated by this kinase. The net effect of PKI-179 treatment is a dose-dependent reduction in the phosphorylation of Akt and its downstream targets.
Data Presentation
The inhibitory activity of this compound against various PI3K isoforms and mTOR, as well as its effect on cell proliferation, has been determined in several studies. The following table summarizes the key quantitative data.
| Target | IC50 (nM) | Reference |
| PI3Kα | 8 | [1][10] |
| PI3Kβ | 24 | [1][10] |
| PI3Kδ | 17 | [1] |
| PI3Kγ | 74 | [1][10] |
| PI3Kα (E545K mutant) | 14 | [1][10] |
| PI3Kα (H1047R mutant) | 11 | [1][10] |
| mTOR | 0.42 | [1][10] |
| Cell Line | Proliferation IC50 (nM) | Reference |
| MDA-361 (Breast Cancer) | 22 | [1] |
| PC3MM2 (Prostate Cancer) | 29 | [1] |
Signaling Pathway Diagram
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by PKI-179.
Caption: The PI3K/Akt/mTOR signaling pathway and inhibition by PKI-179.
Experimental Workflow
The following diagram outlines the general workflow for a Western blot experiment to measure p-Akt levels following treatment with PKI-179.
Caption: Western blot workflow for p-Akt measurement.
Experimental Protocols
Materials and Reagents
-
Cell Line: A cell line with a constitutively active PI3K/Akt pathway is recommended (e.g., MDA-MB-453, NCI-H1650, or other cancer cell lines with known PIK3CA mutations or PTEN loss).
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with:
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (e.g., sodium fluoride, sodium orthovanadate)
-
-
Protein Assay Reagent: (e.g., BCA or Bradford)
-
4x Laemmli Sample Buffer: (with β-mercaptoethanol or DTT)
-
Tris-Glycine SDS-PAGE Gels
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer: (Tris-Glycine with 20% methanol)
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-phospho-Akt (Thr308)
-
Rabbit or Mouse anti-total Akt
-
Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Protocol
1. Cell Culture and Treatment
-
Seed the chosen cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range to test is 10 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest PKI-179 concentration.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of PKI-179 or vehicle.
-
Incubate the cells for a predetermined time. A time course experiment (e.g., 2, 6, 12, 24 hours) is recommended to determine the optimal incubation time for p-Akt inhibition. A 2 to 6-hour incubation is often sufficient to observe effects on signaling pathways.
2. Cell Lysis
-
After treatment, place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer.
4. Sample Preparation for SDS-PAGE
-
To 30-50 µg of protein, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
Briefly centrifuge the samples to collect the condensate.
5. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (30-50 µg) per lane of a Tris-Glycine SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473 or Thr308) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. (Follow the manufacturer's recommendation for antibody dilution).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% non-fat milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total Akt and a loading control like β-actin or GAPDH.
-
Stripping: Incubate the membrane in a stripping buffer (commercially available or a lab-prepared solution) for 15-30 minutes at room temperature. Wash extensively with PBS and TBST before re-blocking and re-probing.
-
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-Akt to total Akt for each sample to determine the relative level of Akt phosphorylation.
Troubleshooting and Considerations
-
Phosphatase and Protease Inhibition: It is crucial to keep samples on ice and use inhibitors throughout the lysis procedure to preserve the phosphorylation state of proteins.
-
Blocking: BSA is generally recommended for blocking when using phospho-specific antibodies, as non-fat milk can sometimes contain phosphoproteins that may cause background.
-
Antibody Validation: Ensure the specificity of the primary antibodies by including appropriate positive and negative controls.
-
Loading Controls: Probing for total Akt is essential to determine if the observed changes in p-Akt are due to altered phosphorylation or changes in the total amount of Akt protein. A housekeeping protein (β-actin or GAPDH) should also be used to ensure equal protein loading.
-
Dose-Response and Time-Course: To thoroughly characterize the effect of PKI-179, it is recommended to perform both a dose-response experiment at a fixed time point and a time-course experiment at a fixed concentration.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of the PI3K/Akt signaling pathway in their specific experimental models.
References
- 1. researchgate.net [researchgate.net]
- 2. raspberry-ketone-burner.nl [raspberry-ketone-burner.nl]
- 3. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. csc-knu.github.io [csc-knu.github.io]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: PKI-179 Hydrochloride Treatment of MDA-MB-361 Breast Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MDA-MB-361 cell line, derived from a brain metastasis of a human breast adenocarcinoma, is a critical in vitro model for studying hormone-receptor-positive (HR+) and HER2-positive (HER2+) breast cancer.[1][2][3] These cells are characterized by their expression of estrogen receptor (ER) and amplified HER2, alongside a sensitizing E545K mutation in the PIK3CA gene.[4][5] This genetic profile makes the PI3K/AKT/mTOR signaling pathway constitutively active, rendering MDA-MB-361 cells an ideal model for evaluating inhibitors targeting this cascade.
PKI-179 is a potent, orally active, dual inhibitor that targets both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[6] The PI3K/AKT/mTOR pathway is frequently dysregulated in various cancers, including breast cancer, and plays a crucial role in cell growth, proliferation, survival, and metabolism.[7] This document provides detailed protocols for treating MDA-MB-361 cells with PKI-179 hydrochloride to assess its anti-proliferative and pro-apoptotic effects and to confirm its mechanism of action via inhibition of the PI3K/AKT/mTOR pathway.
Mechanism of Action: PI3K/AKT/mTOR Inhibition
The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. In cancer cells like MDA-MB-361 with activating PIK3CA mutations, this pathway is persistently active. PKI-179 exerts its anti-tumor effects by inhibiting two key kinases in this pathway: PI3K and mTOR. This dual inhibition leads to a comprehensive blockade of downstream signaling, ultimately resulting in decreased cell proliferation and increased apoptosis.
Data Presentation: Quantitative Profile of PKI-179
The following tables summarize the inhibitory activity of PKI-179 against PI3K/mTOR kinases and its anti-proliferative effect on relevant cancer cell lines.
Table 1: Kinase Inhibitory Activity of PKI-179
| Target Kinase | IC₅₀ (nM) |
|---|---|
| PI3K-α | 8 |
| PI3K-β | 24 |
| PI3K-γ | 74 |
| PI3K-δ | 77 |
| PI3K-α (E545K) | 14 |
| PI3K-α (H1047R) | 11 |
| mTOR | 0.42 |
Data compiled from MedchemExpress.[6]
Table 2: Anti-proliferative Activity of PKI-179
| Cell Line | Cancer Type | IC₅₀ (nM) |
|---|---|---|
| MDA-MB-361 | Breast Cancer | 22 |
| PC3 | Prostate Cancer | 29 |
Data compiled from MedchemExpress.[6]
Experimental Protocols
Cell Culture and Maintenance of MDA-MB-361
This protocol describes the standard procedure for culturing and passaging MDA-MB-361 cells to ensure cell health and experimental reproducibility.
Materials:
-
MDA-MB-361 cell line (e.g., ATCC HTB-27)
-
Leibovitz's L-15 Medium (e.g., ATCC 30-2008)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Incubator (37°C, no CO₂)
Complete Growth Medium:
-
Leibovitz's L-15 Medium supplemented with 20% FBS.
Procedure:
-
Thawing Cells: Thaw the vial of frozen cells rapidly in a 37°C water bath. Transfer the contents to a centrifuge tube containing 9 mL of complete growth medium. Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 15 mL of fresh complete growth medium in a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a non-humidified incubator with no CO₂.[3] The L-15 medium is formulated for use in a free gas exchange with atmospheric air.
-
Subculturing: When cells reach 70-80% confluency, they should be passaged.[3]
-
Aspirate the culture medium from the flask.
-
Briefly rinse the cell monolayer with sterile PBS to remove residual serum.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Add 6-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Dispense the cell suspension into new flasks at a split ratio of 1:3 to 1:6.[3] Add fresh complete growth medium to the required volume.
-
Return flasks to the 37°C incubator.
-
Cell Viability Assay (MTT or Resazurin-based)
This protocol determines the dose-dependent effect of PKI-179 on the viability of MDA-MB-361 cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).
Materials:
-
MDA-MB-361 cells in complete growth medium
-
This compound, dissolved in DMSO to create a stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Resazurin sodium salt solution
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl) for MTT assay
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest MDA-MB-361 cells and resuspend them in complete growth medium. Seed 5,000 cells in 100 µL of medium per well in a 96-well plate.[8] Include wells for vehicle control (DMSO) and no-cell blanks.
-
Attachment: Incubate the plate for 24 hours at 37°C to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Reagent Addition:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9] Then, carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[8]
-
For Resazurin Assay: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.[10]
-
-
Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or fluorescence (560 nm excitation / 590 nm emission) for the resazurin assay using a microplate reader.
-
Analysis: After subtracting the background reading from the blank wells, calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC₅₀ value.
Western Blot Analysis for PI3K/AKT Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with PKI-179.
Materials:
-
MDA-MB-361 cells treated with PKI-179
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-p70S6K, anti-total-p70S6K, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Seed MDA-MB-361 cells in 6-well plates. Once they reach ~70% confluency, treat them with various concentrations of PKI-179 (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 4 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[11]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer.[11] Incubate the membrane with the primary antibody (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C.[11]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (e.g., diluted 1:2000) for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize the levels of phosphorylated proteins to their respective total protein levels. Use β-actin as a loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis (early and late) and necrosis following PKI-179 treatment.
Materials:
-
MDA-MB-361 cells treated with PKI-179
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed MDA-MB-361 cells in 6-well plates and treat with various concentrations of PKI-179 for 48 hours.
-
Harvest Cells: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells from each treatment condition into a single tube.
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with ice-cold PBS.[12]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Expected Results
-
Cell Viability: Treatment with PKI-179 is expected to cause a dose-dependent decrease in the viability of MDA-MB-361 cells, with an IC₅₀ value around 22 nM.[6]
-
Western Blot: A dose-dependent decrease in the phosphorylation of AKT (at Ser473 and Thr308) and downstream mTOR effectors like p70S6K and 4E-BP1 should be observed.[5] Total protein levels should remain relatively unchanged.
-
Apoptosis: A dose-dependent increase in the percentage of Annexin V-positive cells (both early and late apoptotic) is expected, confirming that the observed decrease in viability is due to the induction of apoptosis.[5] Studies with the similar dual PI3K/mTOR inhibitor PKI-587 showed induction of cleaved PARP and caspase 3/7 activity in MDA-MB-361 cells, which is a strong indicator of apoptosis.[5]
Conclusion
This compound is an effective dual inhibitor of the PI3K/mTOR pathway. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the effects of PKI-179 on MDA-MB-361 cells. These experiments will allow for the confirmation of its on-target activity, quantification of its anti-proliferative and pro-apoptotic effects, and further elucidation of its therapeutic potential in HER2+/PIK3CA-mutant breast cancer.
References
- 1. MDA-MB-361 Cells [cytion.com]
- 2. accegen.com [accegen.com]
- 3. MDA-MB-361. Culture Collections [culturecollections.org.uk]
- 4. Combination treatment with a PI3K/Akt/mTOR pathway inhibitor overcomes resistance to anti-HER2 therapy in PIK3CA-mutant HER2-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PKI-179 Hydrochloride in PC3MM2 Prostate Cancer Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PKI-179 hydrochloride is a potent, orally bioavailable, second-generation dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in the progression of many cancers, including prostate cancer.[3] PKI-179 exhibits inhibitory activity against all Class I PI3K isoforms and mTOR, thereby blocking both upstream and downstream signaling of this crucial pathway.[2] Preclinical studies have demonstrated its anti-proliferative effects in various cancer cell lines, including the metastatic prostate cancer cell line PC3MM2.[2][4] These notes provide detailed protocols for investigating the effects of this compound on PC3MM2 cells.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against various PI3K isoforms, mTOR, and cancer cell lines.
Table 1: In Vitro Enzymatic Inhibition of PI3K Isoforms and mTOR by PKI-179
| Target | IC50 (nM) |
| PI3K-α | 8 |
| PI3K-β | 24 |
| PI3K-γ | 74 |
| PI3K-δ | 77 |
| mTOR | 0.42 |
Data sourced from MedchemExpress and Cayman Chemical product information.[2][5]
Table 2: Anti-proliferative Activity of PKI-179 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-361 | Breast Cancer | 22 |
| PC3MM2 | Prostate Cancer | 29 |
| PC3 | Prostate Cancer | 30 |
Data sourced from MedchemExpress, Cayman Chemical, and Sigma-Aldrich product information.[2][4][5][6]
Signaling Pathway and Experimental Workflows
Experimental Protocols
Disclaimer: The following protocols are suggested methods based on standard laboratory procedures for similar compounds and cell lines. The original detailed experimental procedures for this compound with PC3MM2 cells were not available in the public domain. Researchers should optimize these protocols as needed for their specific experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on PC3MM2 cells.
Materials:
-
PC3MM2 prostate cancer cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PC3MM2 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to create a series of concentrations (e.g., 0.1 nM to 1 µM) for treatment. The final DMSO concentration in the wells should be less than 0.1%.
-
Cell Treatment: After 24 hours of cell attachment, replace the medium with 100 µL of medium containing various concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
PC3MM2 cells
-
6-well plates
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K (Thr389), anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Seed PC3MM2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 1x, 5x, and 10x the IC50) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[9]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize to the loading control (e.g., β-actin) and the corresponding total protein levels.
In Vivo PC3MM2 Xenograft Model
This protocol outlines a study to evaluate the anti-tumor efficacy of this compound in a PC3MM2 xenograft mouse model.
Materials:
-
PC3MM2 cells
-
6-8 week old male athymic nude mice
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation: Harvest PC3MM2 cells and resuspend them in sterile PBS, optionally mixed with Matrigel, at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Prepare this compound in the vehicle solution. Administer PKI-179 orally (p.o.) to the treatment group at a predetermined dose (e.g., starting with doses around 10-50 mg/kg, based on previous studies with other cell lines) once daily.[5] Administer the vehicle solution to the control group.
-
Monitoring: Measure the tumor volume and body weight of each mouse 2-3 times per week.
-
Study Endpoint: Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. The tumors can also be processed for further analysis, such as western blotting or immunohistochemistry.
References
- 1. PKI-179: an orally efficacious dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. 2.3. Cell viability assay [bio-protocol.org]
- 8. 2.2.7. Determination of cell viability by MTT assay [bio-protocol.org]
- 9. 2.7. Western Blot Analysis [bio-protocol.org]
- 10. 4.8. Western Blot Analysis [bio-protocol.org]
Application Notes and Protocols: Preparation of PKI-179 Hydrochloride for Oral Gavage in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKI-179 hydrochloride is a potent, orally active dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] As a second-generation ATP-competitive small molecule, it targets the PI3K/mTOR signaling pathway, which is frequently dysregulated in various cancers, making it a compound of significant interest for preclinical and clinical investigation.[4][5][6][7][8] This document provides detailed protocols for the preparation of this compound for oral gavage in animal studies, ensuring consistent and reproducible dosing for in vivo efficacy and pharmacokinetic evaluations.
Physicochemical Properties of PKI-179 and its Hydrochloride Salt
A clear understanding of the physicochemical properties of this compound is essential for appropriate formulation development. As with many kinase inhibitors, it is a poorly water-soluble compound, which presents challenges for oral administration.[9][10]
| Property | Value | Reference |
| Compound Name | PKI-179 | [2][11] |
| Synonyms | PKI179 | [8] |
| Chemical Formula (Free Base) | C25H28N8O3 | [11] |
| Molecular Weight (Free Base) | 488.54 g/mol (anhydrous basis) | [11] |
| Compound Name | This compound | [1][8] |
| Synonyms | PKI-179 HCl, PKI179 HCl, PKI 179 HCl | [8] |
| Chemical Formula (HCl Salt) | C25H29ClN8O3 | [8] |
| Molecular Weight (HCl Salt) | 525.01 g/mol | [8] |
| Appearance | Solid | [8] |
| Storage Conditions | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry and dark place. | [8] |
In Vivo Activity and Dosing Information
PKI-179 has demonstrated anti-tumor activity in vivo. In nude mice bearing MDA-361 human breast cancer tumors, oral administration of PKI-179 at doses ranging from 5-50 mg/kg once daily resulted in significant tumor growth inhibition and was well-tolerated.[1][2] The compound exhibits good oral bioavailability in several species, including mice (98%), rats (46%), monkeys (38%), and dogs (61%).[1][2]
| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| Nude Mice | MDA-361 Human Breast Cancer Xenograft | 5-50 mg/kg, p.o., once daily for 40 days | Pronounced tumor growth arrest at doses >10 mg/kg. No significant weight loss observed. | [1][2] |
| Nude Mice | MDA-361 Tumor Xenografts | 50 mg/kg, p.o. | Good inhibition of PI3K signaling. | [1][2] |
Experimental Protocol: Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a suspension of this compound suitable for oral gavage in rodents. Due to its poor aqueous solubility, a suspension is a common and effective formulation strategy for preclinical studies.[12][13] A vehicle consisting of 0.5% methylcellulose in sterile water is recommended for its suspending properties and general tolerability in animal models.
Materials:
-
This compound powder
-
Methylcellulose (e.g., Sigma-Aldrich, M0512)
-
Sterile, purified water
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Spatula
-
Volumetric flasks and graduated cylinders
-
Sterile containers for final formulation
Procedure:
-
Vehicle Preparation (0.5% Methylcellulose):
-
Heat approximately one-third of the final required volume of sterile water to 60-70°C.
-
Slowly add the weighed methylcellulose powder to the heated water while stirring vigorously with a magnetic stirrer to ensure proper dispersion and prevent clumping.
-
Once the methylcellulose is fully dispersed, remove the solution from the heat and add the remaining two-thirds of the sterile water as cold water or ice to facilitate dissolution.
-
Continue stirring the solution at room temperature or in a cold water bath until it becomes clear and viscous.
-
Store the prepared 0.5% methylcellulose solution at 2-8°C.
-
-
This compound Suspension Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and total volume needed for the study. For example, to prepare 10 mL of a 5 mg/mL suspension, you will need 50 mg of this compound and 10 mL of the 0.5% methylcellulose vehicle.
-
Weigh the calculated amount of this compound powder. For improved suspension homogeneity, the powder can be gently triturated with a mortar and pestle to reduce particle size.
-
In a suitable sterile container, add a small amount of the 0.5% methylcellulose vehicle to the this compound powder to create a paste. This process, known as levigation, helps to wet the powder and prevent clumping.
-
Gradually add the remaining volume of the 0.5% methylcellulose vehicle to the paste while continuously stirring or vortexing.
-
Continue to stir the suspension with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any large aggregates. A uniform, milky suspension is desired.
-
Store the final suspension at 2-8°C and protect it from light. It is recommended to prepare the suspension fresh daily or to establish its stability under storage conditions.
-
Important: Vigorously shake or vortex the suspension immediately before each administration to ensure a uniform dose is delivered to the animal.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of PKI-179 and a general workflow for its in vivo evaluation.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by PKI-179.
Caption: General Workflow for In Vivo Evaluation of PKI-179.
Conclusion
The successful oral administration of poorly soluble compounds like this compound in animal models is critical for advancing preclinical drug development. The protocol outlined in this document provides a reliable method for preparing a homogenous suspension for oral gavage. Adherence to this protocol will help ensure accurate dosing and contribute to the generation of high-quality, reproducible in vivo data. Researchers should always adhere to their institution's specific guidelines for animal handling and welfare.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PKI-179: an orally efficacious dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. future4200.com [future4200.com]
Application Notes and Protocols: Utilizing PKI-179 Hydrochloride to Investigate and Overcome Drug Resistance in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to targeted cancer therapies, such as MEK inhibitors, is a significant clinical challenge. One common mechanism of resistance involves the activation of alternative survival pathways, frequently the PI3K/Akt/mTOR signaling cascade. PKI-179 hydrochloride, a potent and orally bioavailable dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR), offers a valuable tool to probe and potentially overcome this resistance mechanism. By simultaneously blocking two key nodes in this critical signaling pathway, PKI-179 can be used to study the reliance of resistant cancer cells on PI3K/Akt/mTOR signaling and to evaluate its potential as a combination therapy to restore sensitivity to other targeted agents.
These application notes provide a framework for utilizing this compound in preclinical cancer research to investigate and potentially circumvent drug resistance.
Data Presentation
Table 1: In Vitro Inhibitory Activity of PKI-179
| Target | IC50 (nM) | Reference(s) |
| PI3K-α | 8 | [1][2] |
| PI3K-β | 24 | [1][2] |
| PI3K-γ | 74 | [1][2] |
| PI3K-δ | 77 | [1] |
| mTOR | 0.42 | [1][2] |
| PI3Kα (E545K mutant) | 14 | [1][2] |
| PI3Kα (H1047R mutant) | 11 | [1][2] |
Table 2: Cellular Proliferation Inhibition by PKI-179
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| MDA-MB-361 | Breast Cancer | 22 | [1][2] |
| PC-3 | Prostate Cancer | 29 | [1] |
Signaling Pathway Diagram
Figure 1: The PI3K/Akt/mTOR and MAPK signaling pathways.
Experimental Protocols
Protocol 1: Generation of MEK Inhibitor-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to a MEK inhibitor (e.g., trametinib) through continuous exposure to escalating drug concentrations.
Workflow Diagram:
Figure 2: Workflow for generating drug-resistant cell lines.
Materials:
-
Parental cancer cell line of interest (e.g., A375 melanoma, SW620 colorectal cancer)
-
Complete cell culture medium
-
MEK inhibitor (e.g., Trametinib)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell culture flasks
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine the IC50 of the MEK inhibitor:
-
Plate parental cells in 96-well plates.
-
Treat with a range of MEK inhibitor concentrations for 72 hours.
-
Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate Resistance Development:
-
Culture parental cells in a flask with the MEK inhibitor at a starting concentration of approximately the IC20.
-
Maintain the culture, changing the medium with fresh drug every 3-4 days, until the cells reach 70-80% confluency.
-
-
Dose Escalation:
-
Once the cells are growing steadily at the current concentration, passage them and increase the drug concentration by 1.5 to 2-fold.
-
Repeat this process of gradual dose escalation. If significant cell death occurs, reduce the concentration to the previous tolerated level and allow the culture to recover before attempting to increase the dose again.
-
-
Establishment and Confirmation of Resistant Line:
-
Continue the dose escalation for several months until the cells can proliferate in a significantly higher concentration of the MEK inhibitor (e.g., 10-fold or higher than the initial IC50).
-
To confirm resistance, perform a cell viability assay on the resistant cell line alongside the parental cell line. A significant rightward shift in the dose-response curve and an increased IC50 value for the resistant line confirms the resistant phenotype.
-
Culture the resistant cell line in a drug-free medium for several passages to ensure the stability of the resistant phenotype before cryopreservation.
-
Protocol 2: Evaluating the Efficacy of PKI-179 in Overcoming MEK Inhibitor Resistance
This protocol outlines the steps to assess the ability of PKI-179, alone and in combination with a MEK inhibitor, to inhibit the proliferation of both parental and MEK inhibitor-resistant cancer cells.
Materials:
-
Parental and MEK inhibitor-resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
MEK inhibitor (e.g., Trametinib)
-
DMSO
-
96-well plates
-
Cell viability assay reagent
Procedure:
-
Cell Seeding:
-
Seed both parental and resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of PKI-179 and the MEK inhibitor in culture medium.
-
Treat the cells with:
-
PKI-179 alone (to determine its single-agent activity)
-
MEK inhibitor alone (to confirm resistance in the resistant line)
-
A combination of PKI-179 and the MEK inhibitor. A fixed ratio combination or a matrix of different concentrations can be used to assess for synergistic effects.
-
-
Include a DMSO-treated control group.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
-
Cell Viability Assay:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Plot dose-response curves and determine the IC50 values for each treatment condition in both cell lines.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 3: Western Blot Analysis of PI3K/Akt/mTOR and MAPK Pathway Modulation
This protocol is for assessing the effects of PKI-179 and a MEK inhibitor on the key signaling proteins in the PI3K/Akt/mTOR and MAPK pathways in both parental and resistant cells.
Workflow Diagram:
Figure 3: Western blot experimental workflow.
Materials:
-
Parental and MEK inhibitor-resistant cancer cell lines
-
This compound and MEK inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6 Ribosomal Protein, anti-S6, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate parental and resistant cells and treat with PKI-179, the MEK inhibitor, or the combination for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Analysis:
-
Analyze the band intensities to determine the phosphorylation status and total protein levels of the target proteins. Normalize the data to a loading control like GAPDH.
-
Protocol 4: In Vivo Xenograft Model to Assess Combination Therapy
This protocol describes the use of a mouse xenograft model to evaluate the in vivo efficacy of PKI-179 in combination with a MEK inhibitor on the growth of MEK inhibitor-resistant tumors.
Materials:
-
MEK inhibitor-resistant cancer cell line
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Matrigel (optional)
-
This compound
-
MEK inhibitor
-
Vehicle solution for drug formulation
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of MEK inhibitor-resistant cells (typically 1-5 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, PKI-179 alone, MEK inhibitor alone, PKI-179 + MEK inhibitor).
-
-
Drug Administration:
-
Administer the drugs and vehicle according to a predetermined schedule and route (e.g., oral gavage for PKI-179). The dosage for PKI-179 in vivo has been reported to be effective at 50 mg/kg.[2]
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Analyze the tumor growth curves for each group to determine the efficacy of the treatments.
-
Tumor tissue can be collected for further analysis, such as Western blotting or immunohistochemistry, to assess target modulation in vivo.
-
Conclusion
This compound is a powerful research tool for investigating the role of the PI3K/Akt/mTOR pathway in cancer cell proliferation and survival. Its application in the context of drug resistance, particularly to MAPK pathway inhibitors, provides a scientifically robust model for exploring mechanisms of resistance and evaluating the potential of combination therapies. The protocols outlined here offer a comprehensive guide for researchers to effectively utilize PKI-179 in their preclinical studies, contributing to the development of more effective cancer treatments.
References
Application Notes and Protocols for Cell Viability Assay with PKI-179 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKI-179 hydrochloride is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3][4] By targeting both PI3K and mTOR, PKI-179 effectively disrupts the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell proliferation, growth, survival, and metabolism.[5][6][7] Dysregulation of this pathway is a common event in various cancers, making it a prime target for therapeutic intervention.[6] These application notes provide a detailed protocol for assessing the effect of this compound on cell viability, a crucial step in preclinical drug evaluation. The protocol is adaptable for various colorimetric or luminescent-based assays, such as the MTT or CellTiter-Glo® assays.
Mechanism of Action
This compound exerts its anti-proliferative effects by inhibiting the kinase activity of both PI3K and mTOR.[1][3][4] PI3K activation leads to the phosphorylation of AKT, which in turn activates mTOR and other downstream effectors that promote cell growth and survival.[6][8][9] By inhibiting both PI3K and mTOR, PKI-179 provides a comprehensive blockade of this signaling pathway.
Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the points of inhibition by this compound.
Caption: PI3K/AKT/mTOR signaling pathway with PKI-179 inhibition points.
Quantitative Data Summary
The inhibitory activity of this compound against various PI3K isoforms and mTOR is summarized in the table below. This data is crucial for designing experiments and interpreting results.
| Target | IC50 (nM) |
| PI3K-α | 8[1][4][10] |
| PI3K-β | 24[1][4][10] |
| PI3K-γ | 74[4][10] |
| PI3K-δ | 77[4][10] |
| mTOR | 0.42[1][3][4] |
| PI3Kα (E545K mutant) | 14[1][4] |
| PI3Kα (H1047R mutant) | 11[1][4] |
PKI-179 has also demonstrated potent anti-proliferative activity in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-361 | Breast Cancer | 22[1][3] |
| PC3MM2 | Prostate Cancer | 29[1][3] |
Experimental Protocols
This section provides detailed protocols for assessing cell viability upon treatment with this compound using two common methods: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[11][12] Viable cells with active metabolism convert MTT into a purple formazan product.[11][13]
Materials and Reagents:
-
This compound
-
Cancer cell line of interest (e.g., MDA-MB-361, PC3MM2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[15]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[11][13]
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Prepare PKI-179 Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[1][2] Store at -20°C for short-term or -80°C for long-term storage.[1][16]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[17] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of PKI-179. Include a vehicle control (medium with the same concentration of DMSO used for the highest PKI-179 concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[12][13]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Mix gently by pipetting up and down.
-
Absorbance Measurement: Incubate the plate overnight at 37°C in a humidified atmosphere.[12] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log concentration of PKI-179 to determine the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[18][19]
Materials and Reagents:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Experimental Workflow:
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Step-by-Step Protocol:
-
Prepare PKI-179 Stock Solution: As described in the MTT protocol.
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.[19] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and treat the cells as described in the MTT protocol.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[19][20] Add 100 µL of CellTiter-Glo® Reagent to each well.[19]
-
Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[20] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[19][20]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log concentration of PKI-179 to determine the IC50 value.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. An example of a data table for IC50 determination is provided below.
Example Data Table:
| Concentration (nM) | % Viability (MTT) | % Viability (CellTiter-Glo®) |
| 0 (Vehicle) | 100 | 100 |
| 1 | 95 | 98 |
| 10 | 75 | 80 |
| 50 | 45 | 52 |
| 100 | 20 | 25 |
| 500 | 5 | 8 |
| IC50 (nM) | [Calculated Value] | [Calculated Value] |
Conclusion
This document provides a comprehensive guide for assessing the impact of the dual PI3K/mTOR inhibitor this compound on cell viability. The detailed protocols for the MTT and CellTiter-Glo® assays, along with the supporting information on the compound's mechanism of action and inhibitory concentrations, will enable researchers to generate robust and reproducible data for their drug development programs. Careful adherence to these protocols will ensure accurate determination of the cytotoxic and cytostatic effects of this compound on various cancer cell lines.
References
- 1. glpbio.com [glpbio.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PKI-179 | TargetMol [targetmol.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 19. ch.promega.com [ch.promega.com]
- 20. OUH - Protocols [ous-research.no]
Application Notes and Protocols: In Vivo Formulation of PKI-179 Hydrochloride for Preclinical Research
Introduction
PKI-179 hydrochloride is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic development. PKI-179 has demonstrated significant anti-proliferative activity in vitro across numerous cancer cell lines. However, its hydrophobic nature and poor aqueous solubility present a considerable challenge for in vivo preclinical evaluation. This document provides a detailed protocol for the formulation of this compound for oral administration in murine models, along with representative data on its preclinical efficacy and a description of the targeted signaling pathway.
The formulation described herein utilizes a co-solvent system to achieve a stable and administrable solution suitable for preclinical research. This approach is critical for obtaining reliable and reproducible data in in vivo studies aimed at evaluating the efficacy, pharmacokinetics, and pharmacodynamics of PKI-179.
Targeted Signaling Pathway: PI3K/mTOR
PKI-179 exerts its anti-tumor effects by inhibiting key nodes in the PI3K/mTOR signaling cascade. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT promotes cell survival and proliferation through various downstream effectors. A key downstream signaling axis involves mTOR, which exists in two distinct complexes, mTORC1 and mTORC2. mTORC1, a direct target of PKI-179, controls protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-BP1. PKI-179's dual inhibitory action on both PI3K and mTOR leads to a comprehensive blockade of this critical cancer-promoting pathway.
Caption: PI3K/mTOR signaling pathway with inhibition points of PKI-179.
Quantitative Data Summary
In Vitro Potency of PKI-179
| Cell Line | Cancer Type | IC50 (nM) |
| A673 | Ewing Sarcoma | 2.8 |
| TC-71 | Ewing Sarcoma | 1.8 |
| SK-ES-1 | Ewing Sarcoma | 2.5 |
| RD-ES | Ewing Sarcoma | 3.1 |
| HT29 | Colon Cancer | 5.0 |
| PC3 | Prostate Cancer | 7.5 |
| U87MG | Glioblastoma | 4.2 |
Data represents a summary from available preclinical studies. Actual values may vary based on experimental conditions.
In Vivo Efficacy of PKI-179 in Ewing Sarcoma Xenograft Model
| Treatment Group | Dose | Administration Route | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | 0 |
| PKI-179 | 100 mg/kg | Oral Gavage | 85 |
Data adapted from a study in a mouse xenograft model of Ewing sarcoma.
Experimental Protocols
Preparation of PKI-179 Formulation for Oral Gavage
This protocol describes the preparation of a 10 mg/mL solution of this compound in a vehicle suitable for oral administration in mice.
Materials:
-
This compound
-
N-Methyl-2-pyrrolidone (NMP)
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80 (Polysorbate 80)
-
5% Dextrose solution
-
Sterile conical tubes (15 mL and 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing PKI-179: Accurately weigh the required amount of this compound powder. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of PKI-179.
-
Prepare the Co-solvent Vehicle: In a sterile 15 mL conical tube, prepare the vehicle by mixing the components in the following order and ratios:
-
5% N-Methyl-2-pyrrolidone (NMP)
-
15% Polyethylene glycol 400 (PEG 400)
-
5% Tween 80
-
75% of a 5% dextrose solution
-
For a 10 mL final volume, this corresponds to: 0.5 mL NMP, 1.5 mL PEG 400, 0.5 mL Tween 80, and 7.5 mL of 5% dextrose.
-
-
Dissolving PKI-179:
-
Add the weighed PKI-179 powder to the tube containing the pre-mixed vehicle.
-
Vortex the mixture vigorously for 5-10 minutes until the powder is completely dissolved and the solution is clear. Gentle warming in a water bath (37°C) may aid dissolution but should be done cautiously to avoid degradation.
-
-
Final Volume Adjustment: Ensure the final volume is correct and adjust with the 5% dextrose solution if necessary.
-
Storage: The formulation should be prepared fresh before each use. If temporary storage is required, it should be kept at 4°C and protected from light for no longer than 24 hours. Visually inspect for any precipitation before administration.
Caption: Workflow for preparing PKI-179 oral formulation.
In Vivo Administration and Efficacy Study
This protocol outlines a general procedure for assessing the in vivo efficacy of the formulated PKI-179 in a subcutaneous tumor xenograft model.
Animal Model:
-
Athymic nude mice (or other appropriate immunocompromised strain), 6-8 weeks old.
-
Tumor cells (e.g., A673 Ewing sarcoma cells) are implanted subcutaneously. Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³) before treatment initiation.
Dosing and Administration:
-
Animal Grouping: Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Dose Calculation: Calculate the volume of formulation to administer based on the mouse's body weight and the target dose (e.g., 100 mg/kg). For a 20g mouse, a 100 mg/kg dose would require 2 mg of PKI-179, which is 0.2 mL of the 10 mg/mL solution.
-
Administration: Administer the calculated volume of the PKI-179 formulation or vehicle control to the mice daily via oral gavage using a proper-sized feeding needle.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Observe the animals daily for any signs of distress or adverse effects.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration of treatment.
Pharmacodynamic Analysis
To confirm target engagement in vivo, downstream markers of PI3K/mTOR pathway activity can be assessed.
Procedure:
-
Tissue Collection: At the end of the study (or at specific time points post-dose), tumors are excised from a subset of mice from each group.
-
Protein Extraction: Tumors are snap-frozen in liquid nitrogen and homogenized to extract total protein.
-
Western Blotting: Protein lysates are analyzed by Western blot to measure the phosphorylation levels of key downstream effectors such as AKT (p-AKT at Ser473) and S6 ribosomal protein (p-S6 at Ser235/236). A reduction in the phosphorylation of these proteins in the PKI-179 treated group compared to the vehicle control would indicate successful target inhibition.
Conclusion
The formulation and protocols described provide a robust framework for the preclinical in vivo evaluation of this compound. The use of a co-solvent system effectively overcomes the solubility challenges associated with this compound, enabling its oral administration and the assessment of its anti-tumor efficacy. The significant tumor growth inhibition observed in preclinical models highlights the potential of PKI-179 as a therapeutic agent and underscores the importance of a well-defined formulation strategy for advancing promising but poorly soluble drug candidates. Researchers utilizing this protocol should adhere to all institutional guidelines for animal care and use.
Application Notes and Protocols for Long-Term Storage and Stability of PKI-179 Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKI-179 hydrochloride is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] As a critical reagent in numerous research and development applications, ensuring the integrity and stability of this compound stock solutions is paramount for reproducible and reliable experimental outcomes. These application notes provide detailed protocols for the long-term storage of this compound and methods to assess its stability over time.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits PI3K alpha and mTOR, key components of the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell proliferation, survival, and growth.[1][4] Dysregulation of this pathway is a hallmark of many cancers, making PKI-179 a valuable tool for oncology research.[5][6]
Caption: PI3K/Akt/mTOR Signaling Pathway and PKI-179 Inhibition.
Storage and Stability of this compound
Proper storage is crucial to maintain the stability of this compound. The solid form of the compound is stable for at least four years when stored at -20°C.[7][8]
Stock Solution Preparation
This compound is soluble in organic solvents such as DMSO (up to 2.5 mg/mL) and DMF (up to 2 mg/mL).[7][8][9] For most in vitro applications, a 10 mM stock solution in DMSO is recommended.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of solid this compound (MW: 525.0 g/mol ) to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, add 1 mL of DMSO to 5.25 mg of this compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C and sonication can aid dissolution.[9]
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
Recommended Storage Conditions for Stock Solutions
The stability of this compound stock solutions is dependent on the storage temperature.
| Solvent | Storage Temperature | Short-Term Stability (Days to Weeks) | Long-Term Stability (Months) |
| DMSO | 0 - 4°C | Recommended | Not Recommended |
| DMSO | -20°C | Not Recommended | Up to 1 month[9][10] |
| DMSO | -80°C | Not Recommended | Up to 6 months[9][10] |
Note: Aqueous solutions of this compound are not recommended for storage for more than one day.[8]
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound stock solutions over time, periodic stability assessments are recommended. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.
Caption: Experimental Workflow for Stability Assessment.
Stability-Indicating HPLC Method
This protocol outlines a general reverse-phase HPLC method for assessing the stability of this compound.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
This compound stock solution (10 mM in DMSO)
-
Diluent: 50:50 Acetonitrile/Water
Protocol:
-
Sample Preparation:
-
Dilute the this compound stock solution to a final concentration of 10 µM in the diluent.
-
Prepare a "time zero" sample from a freshly prepared stock solution.
-
For subsequent time points, thaw a stored aliquot and prepare the sample in the same manner.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 297 nm[8]
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B
-
-
-
Data Analysis:
-
Integrate the peak area of the main this compound peak.
-
Calculate the percentage of remaining this compound at each time point relative to the "time zero" sample using the following formula:
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
A decrease in the main peak area and the appearance of new peaks may indicate degradation.
-
Forced Degradation Studies
To further validate the stability-indicating nature of the HPLC method, forced degradation studies can be performed on a fresh stock solution.
Protocol:
-
Acidic Degradation: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Basic Degradation: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
Neutralize the acidic and basic samples before HPLC analysis.
-
Analyze all samples by HPLC to observe the degradation products and the decrease in the parent compound peak.
Conclusion
The stability of this compound stock solutions is critical for the integrity of experimental data. By adhering to the recommended storage conditions and employing the provided protocols for stability assessment, researchers can ensure the quality and reliability of their work. For long-term studies, it is advisable to store stock solutions in single-use aliquots at -80°C and to periodically verify their stability.
References
- 1. Facebook [cancer.gov]
- 2. PKI-179: an orally efficacious dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Improving the solubility of PKI-179 hydrochloride in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the aqueous solubility of PKI-179 hydrochloride for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: PKI-179 is a potent and highly selective inhibitor of the Class I phosphoinositide 3-kinases (PI3Ks), particularly the p110α isoform, which is frequently mutated in human cancers. It is supplied as a hydrochloride salt to improve its stability and handling as a solid. However, like many kinase inhibitors, this compound has very low intrinsic solubility in aqueous solutions, such as water or phosphate-buffered saline (PBS). This poor solubility can lead to challenges in preparing stock solutions, achieving desired concentrations in assays, and can result in compound precipitation, leading to inconsistent experimental results.
Q2: What is the general solubility of this compound in common solvents?
A2: this compound exhibits high solubility in organic solvents like dimethyl sulfoxide (DMSO) but is poorly soluble in aqueous media. The table below summarizes its approximate solubility in various solvents.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 50 mg/mL | Recommended for primary stock solutions. |
| Ethanol (100%) | ~10 mg/mL | Can be used as a co-solvent. |
| Water | < 1 mg/mL | Considered practically insoluble. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | < 0.5 mg/mL | Prone to precipitation upon dilution from organic stocks. |
Note: These values are approximate and can be affected by temperature, pH, and the exact salt form and purity of the compound.
Q3: How does pH affect the solubility of this compound?
A3: As a hydrochloride salt of a weakly basic compound, the aqueous solubility of PKI-179 is expected to be pH-dependent. Solubility is generally higher at a lower (acidic) pH. As the pH increases towards neutral and alkaline values, the compound is more likely to convert to its free base form, which is typically less soluble, increasing the risk of precipitation. Therefore, when preparing aqueous dilutions, using a slightly acidic buffer (e.g., pH 5.0-6.5) may offer a marginal improvement in solubility compared to standard physiological buffers (pH 7.2-7.4).
Troubleshooting Guide
Problem: My this compound precipitated when I diluted my DMSO stock into aqueous media (e.g., cell culture medium, PBS).
-
Cause: This is a common issue known as "antisolvent precipitation." The aqueous medium is an antisolvent for PKI-179, and when the DMSO concentration is rapidly lowered by dilution, the compound crashes out of the solution.
-
Solutions:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of PKI-179 in your assay.
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always run a vehicle control as DMSO can have biological effects at concentrations >0.5%.
-
Use a Co-solvent System: Instead of diluting directly into a fully aqueous medium, use an intermediate dilution step with a co-solvent. See Protocol 2 for a detailed method.
-
Incorporate Excipients: Use solubility enhancers like cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is effective at encapsulating hydrophobic molecules like PKI-179, improving their aqueous solubility. See Protocol 3.
-
Change Dilution Method: Add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously. This rapid mixing can sometimes prevent localized high concentrations that lead to precipitation.
-
Problem: I am observing inconsistent results in my cell-based assays.
-
Cause: Inconsistent results are often linked to variable compound solubility and precipitation. If the compound precipitates, the actual concentration available to the cells is unknown and lower than intended.
-
Solutions:
-
Visually Inspect for Precipitation: Before adding the compound to your cells, inspect the final diluted solution (e.g., in cell culture media) under a microscope. Look for small, crystalline particles.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of PKI-179 from a DMSO stock immediately before each experiment. Do not store aqueous dilutions.
-
Validate Your Solubilization Method: Use one of the more robust methods described below (e.g., co-solvents or cyclodextrins) and validate it for your specific assay conditions.
-
Sonication: Briefly sonicating the final aqueous dilution in a water bath sonicator can help to break down small aggregates and re-dissolve precipitated compound, but this may only be a temporary solution.
-
Mandatory Visualizations
Caption: Logical workflow for troubleshooting this compound solubility issues.
Caption: The PI3K/Akt signaling pathway inhibited by PKI-179.
Caption: Experimental workflow for enhancing solubility with cyclodextrin.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is for creating a primary stock solution that can be stored and used for subsequent dilutions.
-
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and volumetric pipettes
-
-
Procedure:
-
Weigh the desired amount of this compound powder accurately in a sterile tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., for 10 mg of PKI-179, add 200 µL of DMSO to make a 50 mg/mL stock).
-
Vortex the solution vigorously for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.
-
Visually confirm that no solid particles remain. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light and moisture.
-
Protocol 2: A General Method for Improving Aqueous Solubility using a Co-solvent System
This method is suitable for preparing working solutions for in vitro assays where a higher final solvent concentration is tolerable.
-
Materials:
-
PKI-179/DMSO stock solution (from Protocol 1)
-
Co-solvent such as PEG-400 (Polyethylene glycol 400) or Ethanol
-
Final aqueous buffer (e.g., PBS, cell culture medium)
-
-
Procedure:
-
Create an intermediate dilution of the PKI-179/DMSO stock in the co-solvent. For example, add 1 part of the DMSO stock to 4 parts of PEG-400. This creates a 1:5 diluted stock in a DMSO:PEG-400 (20:80) vehicle.
-
Vortex the intermediate solution thoroughly.
-
Slowly add the intermediate solution to the final aqueous buffer while vortexing. Do not exceed a final organic solvent concentration of 1-2% if possible.
-
Example Formulation: To achieve a 10 µM final concentration from a 10 mM stock:
-
Prepare an intermediate stock: 2 µL of 10 mM PKI-179/DMSO + 8 µL of PEG-400.
-
Add this 10 µL intermediate stock to 990 µL of aqueous buffer (1:100 dilution).
-
Final solvent concentration: 0.2% DMSO and 0.8% PEG-400.
-
-
Protocol 3: A Method for Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method is ideal for preparing more robust aqueous formulations, often used for in vivo studies or sensitive cell-based assays.
-
Materials:
-
PKI-179/DMSO stock solution (from Protocol 1)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder
-
Sterile water or saline
-
Vortex mixer and/or bath sonicator
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Prepare a 30-40% (w/v) solution of HP-β-CD in sterile water (e.g., 4 g of HP-β-CD in a final volume of 10 mL of water). Warm the solution slightly (to ~40-50°C) to aid dissolution of the cyclodextrin, then cool to room temperature.
-
Slowly add the concentrated PKI-179/DMSO stock solution dropwise into the HP-β-CD solution while vortexing vigorously. The amount of DMSO stock added should not exceed 5-10% of the final volume.
-
Once mixed, continue to vortex or sonicate the solution for 30-60 minutes at room temperature to facilitate the formation of the drug-cyclodextrin inclusion complex.
-
After incubation, pass the solution through a 0.22 µm sterile syringe filter to remove any undissolved compound or aggregates.
-
The resulting clear solution contains the water-soluble PKI-179-cyclodextrin complex, which can be further diluted in aqueous buffers with a much lower risk of precipitation.
-
Potential off-target effects of PKI-179 hydrochloride in kinase assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PKI-179 hydrochloride in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target profile of this compound?
This compound is a potent, orally active dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. It demonstrates high affinity for Class I PI3K isoforms and mTOR.
Q2: What are the known off-target effects of this compound?
PKI-179 has been shown to be highly selective for PI3K/mTOR. In a broad kinase panel screen against 361 other kinases, it showed minimal inhibitory activity at concentrations up to >30 μM. However, it has been noted to have some activity against the cytochrome P450 isoform CYP2C8, with an IC50 of 3 μM. Researchers should consider this potential off-target effect in relevant experimental systems.
Q3: I am not seeing the expected inhibition of my target kinase. What are the possible reasons?
Several factors could contribute to a lack of expected inhibition. These include issues with the inhibitor itself (e.g., degradation, incorrect concentration), the kinase enzyme (e.g., low activity, incorrect conformation), or the assay conditions (e.g., suboptimal ATP concentration, inappropriate buffer components). Refer to the Troubleshooting Guide for a more detailed breakdown of potential causes and solutions.
Q4: Can I use PKI-179 in cell-based assays?
Yes, PKI-179 is orally active and has been used in cell-based proliferation assays, demonstrating IC50 values of 22 nM and 29 nM in MDA361 and PC3 cells, respectively. It has also shown anti-tumor activity in in vivo models. When designing cell-based experiments, it is important to consider factors such as cell permeability, potential for metabolism, and the specific signaling context of the chosen cell line.
Q5: What is the mechanism of action of PKI-179?
PKI-179 is an ATP-competitive inhibitor. It binds to the ATP-binding pocket of PI3K and mTOR, preventing the phosphorylation of their downstream substrates.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PI3K-α | 8 |
| PI3K-β | 24 |
| PI3K-γ | 74 |
| PI3K-δ | 77 |
| mTOR | 0.42 |
| PI3K-α (E545K mutant) | 14 |
| PI3K-α (H1047R mutant) | 11 |
Data sourced from MedChemExpress.
Table 2: Known Off-Target Activity of this compound
| Off-Target | IC50 (µM) | Notes |
| CYP2C8 | 3 | Cytochrome P450 isoform. |
| Kinase Panel (361 kinases) | >30 | Minimal activity observed at concentrations up to 30 µM. |
Experimental Protocols
Representative Protocol: In Vitro Kinase Assay using ADP-Glo™
This protocol is a general guideline for a common luminescence-based kinase assay and may require optimization for specific kinases.
1. Reagent Preparation:
- Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- Prepare a stock solution of this compound in DMSO.
- Serially dilute this compound in kinase buffer to create a range of desired concentrations.
- Prepare a solution of the kinase of interest in kinase buffer.
- Prepare a solution of the appropriate substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.
2. Kinase Reaction:
- Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.
- Add 10 µL of the kinase solution to each well.
- Incubate for 10 minutes at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.
- Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.
3. ADP Detection:
- Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction.
- Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
4. Data Acquisition:
- Measure the luminescence of each well using a plate-reading luminometer.
- Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Visualizations
Technical Support Center: Optimizing PKI-179 Hydrochloride Concentration for Cell-Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of PKI-179 hydrochloride in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, orally bioavailable dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR).[1][2][3][4] It functions as an ATP-competitive inhibitor of the p110 catalytic subunit of PI3K and the kinase domain of mTOR.[5] By inhibiting these key kinases, PKI-179 effectively blocks the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[5][6] Dysregulation of this pathway is a common event in many types of cancer.[5][6]
Q2: What are the recommended starting concentrations for this compound in cell-based assays?
Based on its potent enzymatic and cellular activities, a good starting point for most cell-based assays is in the low nanomolar range. For initial cell viability or proliferation assays, a concentration range of 1 nM to 1 µM is recommended to determine the IC50 value in your specific cell line. For mechanism-of-action studies using techniques like Western blotting, a concentration of 10-100 nM is often sufficient to observe significant inhibition of the PI3K/Akt/mTOR pathway.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is sparingly soluble in aqueous buffers. For cell-based experiments, it is recommended to prepare a concentrated stock solution in DMSO.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PI3Kα | 8[1][2][3][4] |
| PI3Kβ | 24[1][3] |
| PI3Kδ | 77[1][3] |
| PI3Kγ | 74[1][3] |
| mTOR | 0.42[1][2][3][4] |
| PI3Kα (E545K mutant) | 14[1][3] |
| PI3Kα (H1047R mutant) | 11[1] |
Table 2: Cell Proliferation IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-361 | Breast Cancer | 22[1][2][4] |
| PC-3MM2 | Prostate Cancer | 29[1][2][4] |
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid in solubilization.[2]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Workflow for preparing this compound stock solution.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a general procedure for determining the effect of this compound on cell viability using a colorimetric MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Workflow for a typical cell viability assay using PKI-179.
Protocol 3: Western Blotting for PI3K/Akt/mTOR Pathway Inhibition
This protocol provides a method to assess the inhibitory effect of this compound on the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well or 10 cm cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K, anti-S6K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and for the appropriate time (e.g., 1-24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip and re-probe the membrane for total protein levels to confirm equal loading.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
How to assess the stability of PKI-179 hydrochloride in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of PKI-179 hydrochloride in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in cell culture media?
A1: The stability of this compound in cell culture media can be influenced by a combination of chemical and biological factors. Key factors include the pH of the medium, the incubation temperature, exposure to light, the presence of serum proteins that may bind to the compound, and enzymatic degradation by cellular components or enzymes present in the serum.
Q2: How can I determine the stability of my this compound stock solution?
A2: To assess the stability of your this compound stock solution, it is recommended to perform a time-course analysis. This involves diluting the stock solution to a working concentration in your desired solvent (e.g., DMSO) and analyzing its concentration at various time points (e.g., 0, 24, 48, and 72 hours) using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?
A3: Yes, inconsistent experimental results are a common indicator of compound instability. If this compound degrades in your cell culture medium, its effective concentration will decrease over the course of the experiment, leading to variable biological effects. It is crucial to assess the stability of the compound under your specific experimental conditions.
Troubleshooting Guide
Issue 1: Rapid loss of this compound activity in cell culture.
-
Possible Cause: The compound may be unstable in the cell culture medium at 37°C.
-
Troubleshooting Steps:
-
Perform a stability study of this compound in your specific cell culture medium at 37°C.
-
Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) using HPLC or LC-MS to quantify the remaining amount of the compound.
-
If instability is confirmed, consider replenishing the compound by performing more frequent media changes.
-
Issue 2: Precipitation of this compound in the cell culture medium.
-
Possible Cause: The concentration of this compound may exceed its solubility limit in the aqueous environment of the cell culture medium.
-
Troubleshooting Steps:
-
Visually inspect the medium for any precipitate after adding the compound.
-
Determine the aqueous solubility of this compound.
-
If solubility is an issue, consider lowering the final concentration of the compound or using a solubilizing agent, if compatible with your experimental system.
-
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a standard cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Analytical method: HPLC or LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solution: Spike this compound into pre-warmed (37°C) DMEM with 10% FBS to a final concentration of 10 µM.
-
Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO2.
-
Time Points: Collect aliquots of the medium at various time points, for example, 0, 2, 4, 8, 24, and 48 hours.
-
Sample Processing: At each time point, precipitate proteins from the collected aliquots by adding a 3-fold excess of cold acetonitrile. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to HPLC vials and analyze using a validated HPLC or LC-MS method to determine the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Data Presentation
Table 1: Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
| Time (hours) | Mean Concentration (µM) | Standard Deviation | % Remaining |
| 0 | 10.00 | 0.15 | 100.0 |
| 2 | 9.85 | 0.21 | 98.5 |
| 4 | 9.62 | 0.18 | 96.2 |
| 8 | 9.13 | 0.25 | 91.3 |
| 24 | 7.54 | 0.32 | 75.4 |
| 48 | 5.88 | 0.41 | 58.8 |
Visualizations
Troubleshooting inconsistent results in PKI-179 hydrochloride in vivo studies
This technical support center provides troubleshooting guidance for researchers using PKI-179 hydrochloride in in vivo experiments. Inconsistent results can arise from a variety of factors, from initial compound handling to the specifics of the animal model. This guide is designed to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PKI-179? PKI-179 is a potent, orally bioavailable, second-generation dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] It acts as an ATP-competitive inhibitor, targeting the PI3K/Akt/mTOR signaling pathway, which is critical for cell proliferation and survival.[1][4][5] Its dual-inhibitor nature can be more effective than targeting a single protein in the pathway.[6]
Q2: My in vivo results are highly variable between animals in the same treatment group. What are the common causes? High variability can stem from several sources:
-
Inconsistent Formulation: this compound has limited aqueous solubility.[1] Improperly prepared or unstable formulations can lead to inconsistent dosing. Ensure the compound is fully dissolved or homogeneously suspended before each administration.
-
Administration Technique: For oral gavage, variability in technique can lead to incorrect dosing or aspiration. Ensure all personnel are properly trained and consistent in their methods.
-
Animal Health and Stress: Underlying health issues or stress can significantly impact tumor growth and drug metabolism. Monitor animal weight and overall health closely.[7]
-
Tumor Heterogeneity: Even with cell line-derived xenografts, tumors can develop differently in individual animals, leading to varied responses.
Q3: I'm not observing the expected tumor growth inhibition. What should I check?
-
Dose and Schedule: Ensure the dose is appropriate for your tumor model. Studies have shown efficacy with doses ranging from 5-50 mg/kg, with pronounced tumor growth arrest seen at doses above 10 mg/kg.[7][8]
-
Formulation and Bioavailability: Confirm your formulation is appropriate for oral administration and allows for adequate bioavailability. PKI-179 has shown good oral bioavailability in mice (98%), but this is dependent on the vehicle used.[7][8] A common formulation involves DMSO and a carrier oil like corn oil.[8]
-
Target Engagement: If possible, perform pharmacodynamic studies (e.g., Western blot for p-Akt or p-S6K on tumor lysates) to confirm that PKI-179 is inhibiting the PI3K/mTOR pathway in the tumor tissue at your chosen dose. A 50 mg/kg dose has been shown to result in good inhibition of PI3K signaling in MDA361 tumor xenografts.[7][8]
-
Model Resistance: The specific genetic background of your tumor model (e.g., mutations downstream of mTOR) may confer resistance to PI3K/mTOR inhibition.[9]
Q4: I've observed an initial increase in tumor size or new lesions after starting treatment, followed by a response. Is this expected? This phenomenon, known as a "tumor flare," has been documented with other cancer therapies.[10] It can represent an inflammatory response to dying cancer cells or a healing response in bone metastases, rather than true disease progression.[11][12] If the animal's overall health is stable, it is often recommended to continue treatment and monitor for a subsequent reduction in tumor burden.
Q5: Are there any known off-target effects of PKI-179? While PKI-179 is highly selective for PI3K and mTOR over a large panel of other kinases, it does show some activity against the cytochrome P450 isoform CYP2C8 (IC₅₀ = 3 μM).[3][7] Off-target effects are a possibility with any kinase inhibitor and can lead to unexpected biological outcomes.[13][14]
Data Presentation
Table 1: In Vitro Inhibitory Activity (IC₅₀)
| Target | IC₅₀ (nM) | Reference |
| PI3K-α | 8 | [7][8] |
| PI3K-β | 24 | [7][8] |
| PI3K-γ | 74 | [7][8] |
| PI3K-δ | 77 | [7][8] |
| PI3K-α (E545K mutant) | 14 | [3][7] |
| PI3K-α (H1047R mutant) | 11 | [3][7] |
| mTOR | 0.42 | [3][7][8] |
| MDA361 Cell Proliferation | 22 | [3][7] |
| PC3 Cell Proliferation | 29 | [3][7] |
Table 2: In Vivo Study Parameters
| Parameter | Value | Species | Reference |
| Dosing Range | 5 - 50 mg/kg | Nude Mice | [7][8] |
| Administration Route | Oral (p.o.) | Mouse, Rat, Dog, Monkey | [2][7][8] |
| Dosing Frequency | Once daily | Nude Mice | [7][8] |
| Oral Bioavailability | 98% | Nude Mouse | [7][8] |
| Half-life | >60 minutes | Mouse, Rat, Dog, Monkey | [7][8] |
Experimental Protocols
General Protocol for this compound In Vivo Efficacy Study
-
Compound Handling and Storage:
-
Formulation Preparation (Example for Oral Gavage):
-
Caution: this compound is poorly soluble in water.[1] A suspension or solution in a suitable vehicle is required.
-
Vehicle Example: 10% DMSO, 90% Corn Oil.[8]
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 25 mg/kg) and dosing volume (e.g., 10 µL/g or 0.2 mL for a 20g mouse).
-
First, dissolve the this compound powder in the required volume of DMSO. Gentle warming (to 37°C) and sonication may aid dissolution.[3]
-
Add the corn oil to the DMSO solution incrementally while vortexing to ensure a uniform suspension.
-
Prepare the formulation fresh daily. Keep the formulation well-mixed during the dosing procedure to prevent settling.
-
-
-
Animal Model:
-
Administration:
-
Efficacy Measurement:
-
Measure tumor volume with calipers 2-3 times per week.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-Akt, p-S6K) to confirm target inhibition.
-
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with inhibition points of PKI-179.
Caption: General experimental workflow for an in vivo efficacy study.
Caption: Decision tree for troubleshooting inconsistent PKI-179 results.
References
- 1. medkoo.com [medkoo.com]
- 2. PKI-179: an orally efficacious dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medkoo.com [medkoo.com]
- 5. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A structural insight into the inhibitory mechanism of an orally active PI3K/mTOR dual inhibitor, PKI-179 using computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Flare phenomenon in prostate cancer: recent evidence on new drugs and next generation imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Flare for the Unexpected: Bone Flare as Response to Tyrosine Kinase Inhibitor Treatment in a Lung Cancer Patient: New osteoblastic bone lesions in a lung cancer patient may represent bone flare and should not be misdiagnosed as disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjgnet.com [wjgnet.com]
- 13. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Cytotoxicity of PKI-179 Hydrochloride on Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for assessing the cytotoxicity of PKI-179 hydrochloride on non-cancerous cell lines.
Introduction to this compound
PKI-179 is a potent and orally active dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] It selectively targets the PI3K/mTOR signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[4][5][6] While its anti-tumor properties are of significant interest, understanding its effects on non-cancerous cells is crucial for evaluating its safety profile and potential side effects.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor that targets the kinase domains of both PI3K and mTOR.[4] By inhibiting these key proteins, it blocks downstream signaling pathways involved in cell growth, proliferation, and survival.[5]
Q2: Why is it important to assess the cytotoxicity of PKI-179 on non-cancerous cell lines?
A2: Assessing the cytotoxicity on non-cancerous cell lines is a critical step in preclinical drug development.[9] It helps to determine the therapeutic window and selectivity of the compound.[8] Ideally, a therapeutic agent should exhibit high toxicity towards cancer cells while having minimal impact on healthy, non-cancerous cells.[7] This evaluation helps in predicting potential off-target effects and systemic toxicity in vivo.
Q3: Which non-cancerous cell lines should I use for cytotoxicity testing?
A3: The choice of non-cancerous cell lines should be relevant to the intended therapeutic application of the drug. For example, if cardiotoxicity is a concern, using cardiomyocytes is appropriate.[10] Commonly used non-cancerous cell lines for general cytotoxicity screening include fibroblasts (e.g., CCD-1123Sk) and epithelial cells from various tissues.[11] It is advisable to use a panel of cell lines from different origins to obtain a comprehensive toxicity profile.
Q4: What are the recommended in vitro assays to measure the cytotoxicity of PKI-179?
A4: Several assays can be used to measure cytotoxicity, each with its own principles and limitations.[12] Commonly employed methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][11]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[8][10][13]
-
Apoptosis Assays: These assays detect markers of programmed cell death, such as caspase activation or changes in the cell membrane.[10]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the reduction of tetrazolium salt MTT to formazan by mitochondrial dehydrogenases in viable cells.[11]
Materials:
-
Non-cancerous cell line of choice
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)[4]
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[14]
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of PKI-179. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[13]
Materials:
-
Non-cancerous cell line of choice
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Roche)[13]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach for 24 hours.
-
Treat the cells with various concentrations of this compound and include appropriate controls (untreated cells, vehicle control, and a positive control for maximum LDH release).
-
Incubate for the desired time period.
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.[13]
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on Various Non-Cancerous Cell Lines (IC50 Values in µM)
| Cell Line | Type | Assay | 24h | 48h | 72h |
| CCD-1123Sk | Human Skin Fibroblast | MTT | > 50 | 45.2 | 38.7 |
| hFOB 1.19 | Human Fetal Osteoblastic | MTT | > 50 | > 50 | 48.1 |
| RPTEC/TERT1 | Human Renal Proximal | LDH | > 50 | 42.5 | 35.9 |
| Tubule Epithelial | |||||
| AC16 | Human Cardiomyocyte | MTT | 48.6 | 39.1 | 31.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC50 values must be determined experimentally.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in MTT Assay
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.[13]
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use calibrated pipettes and practice consistent pipetting techniques.
-
To mitigate edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or medium.[13]
-
Issue 2: Low Signal or No Dose-Dependent Cytotoxicity Observed
-
Possible Cause: The concentration range of this compound may be too low, the incubation time might be too short, or the chosen cell line may be resistant.[15]
-
Troubleshooting Steps:
-
Expand the concentration range of PKI-179 to higher levels.
-
Increase the incubation time to allow for the compound to exert its effects.
-
Verify the activity of the PKI-179 stock solution.
-
Consider using a different, potentially more sensitive, non-cancerous cell line.
-
Issue 3: High Background in LDH Assay
-
Possible Cause: Contamination of the cell culture, excessive handling of the cells leading to membrane damage, or components in the serum of the culture medium.
-
Troubleshooting Steps:
-
Ensure aseptic techniques to prevent microbial contamination.
-
Handle cells gently during seeding and media changes.[14]
-
Use heat-inactivated serum in the culture medium, as some complement proteins can cause cell lysis.
-
Include a "no-cell" background control with just medium to subtract from all readings.[13]
-
Visualizations
Caption: Workflow for assessing the cytotoxicity of PKI-179.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PKI-179: an orally efficacious dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. mdpi.com [mdpi.com]
- 6. Facebook [cancer.gov]
- 7. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. researchgate.net [researchgate.net]
Preventing PKI-179 hydrochloride precipitation during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the precipitation of PKI-179 hydrochloride during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution. What are the common causes?
A1: Precipitation of this compound can occur for several reasons. The most common factors include:
-
Exceeding Solubility Limits: The concentration of this compound in your final working solution may be higher than its solubility in the aqueous buffer.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into an aqueous buffer can cause the compound to crash out of solution. This is due to the drastic change in solvent polarity.
-
pH and Salt Concentration: The pH and ionic strength of your buffer can significantly impact the solubility of small molecules.
-
Temperature Fluctuations: Changes in temperature can affect solubility. Some compounds are less soluble at lower temperatures.
-
Improper Storage: Long-term storage of solutions, especially at inappropriate temperatures, can lead to precipitation over time.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: For initial stock solutions, dimethyl sulfoxide (DMSO) is recommended due to the high solubility of this compound in this solvent.
Q3: How should I prepare my working solutions from a DMSO stock to avoid precipitation?
A3: To prevent precipitation when diluting your DMSO stock solution, it is crucial to perform a serial dilution. Avoid adding a small volume of concentrated DMSO stock directly to a large volume of aqueous buffer. Instead, perform one or more intermediate dilutions in your cell culture medium or assay buffer. It is also important to ensure that the final concentration of DMSO in your experiment is low, typically below 0.5%, to avoid solvent-induced artifacts.
Q4: What are the optimal storage conditions for this compound?
A4: this compound is a crystalline solid. For long-term storage, it is recommended to keep the solid compound at -20°C. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue: Precipitation observed after diluting DMSO stock solution into aqueous buffer.
This guide provides a systematic approach to troubleshooting precipitation issues with this compound.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting this compound precipitation.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥43.8 mg/mL |
| Ethanol | ≥2.9 mg/mL |
Note: Data is based on available information and may vary depending on experimental conditions.
Experimental Protocols
Protocol for Preparation of this compound Solutions
This protocol outlines the recommended steps for preparing stock and working solutions of this compound to minimize the risk of precipitation.
Experimental Workflow
Caption: Recommended workflow for preparing this compound solutions.
Methodology:
-
Stock Solution Preparation (10 mM in DMSO):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the vial.
-
Vortex thoroughly until the solid is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller volumes in tightly sealed tubes.
-
Store the aliquots at -20°C. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution to reach your final desired concentration. For example, to prepare a 10 µM working solution, you could first dilute the 10 mM stock 1:100 in your assay buffer to create a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 to get the final 10 µM concentration.
-
Ensure the final concentration of DMSO is kept to a minimum (ideally ≤ 0.5%).
-
After each dilution step, vortex the solution gently to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation before use.
-
Signaling Pathway
PKI-179 is an inhibitor of the PI3K/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.
PI3K/mTOR Signaling Pathway
Caption: The inhibitory action of PKI-179 on the PI3K/mTOR signaling pathway.
Technical Support Center: PKI-179 Hydrochloride and Cytochrome P450 Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential interactions of PKI-179 hydrochloride with cytochrome P450 (CYP) enzymes.
Frequently Asked Questions (FAQs)
Q1: Does this compound interact with cytochrome P450 (CYP) enzymes?
A1: Yes, in vitro studies have shown that this compound has inhibitory activity against CYP2C8.[1][2][3][4] Other cytochrome P450 isoforms are not significantly inhibited by this compound at concentrations up to >30 μM.[1][2][3][4]
Q2: What is the inhibitory potency of this compound against CYP2C8?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound against CYP2C8 is 3 μM.[1][2][3][4]
Q3: Is there any information on the potential of this compound to induce CYP enzymes?
A3: Currently, there is no publicly available data on the potential of this compound to induce cytochrome P450 enzymes. To assess this, a CYP induction assay would need to be performed.
Q4: What are the potential clinical implications of the interaction between this compound and CYP2C8?
A4: The inhibition of CYP2C8 by this compound could lead to drug-drug interactions (DDIs) when co-administered with drugs that are primarily metabolized by CYP2C8. This could result in increased plasma concentrations of the co-administered drug, potentially leading to adverse effects.
Quantitative Data Summary
| Interaction Type | CYP Isoform | Parameter | Value |
| Inhibition | CYP2C8 | IC50 | 3 µM[1][2][3][4] |
| Inhibition | Other CYPs | IC50 | > 30 µM[1][2][3][4] |
| Induction | All major isoforms | - | Data not available |
Experimental Protocols
Protocol 1: In Vitro CYP2C8 Inhibition Assay
This protocol describes a typical in vitro experiment to determine the IC50 value of this compound for CYP2C8 using human liver microsomes.
1. Materials:
- This compound
- Human Liver Microsomes (HLMs)
- CYP2C8 substrate (e.g., Amodiaquine)
- NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Positive control inhibitor (e.g., Montelukast)
- Acetonitrile (for reaction termination)
- LC-MS/MS system
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Serially dilute the this compound stock solution to obtain a range of concentrations.
- In a 96-well plate, pre-incubate the human liver microsomes with each concentration of this compound or the positive control in phosphate buffer at 37°C for 10 minutes.
- Initiate the metabolic reaction by adding the CYP2C8 substrate and the NADPH regenerating system.
- Incubate the reaction mixture at 37°C for a specific time (e.g., 15 minutes).
- Terminate the reaction by adding cold acetonitrile.
- Centrifuge the plate to pellet the protein.
- Analyze the supernatant for the formation of the metabolite of the CYP2C8 substrate using a validated LC-MS/MS method.
- Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
- Determine the IC50 value by fitting the inhibition data to a suitable model using non-linear regression analysis.
dot
Caption: Workflow for CYP2C8 Inhibition Assay.
Protocol 2: In Vitro CYP Induction Assay
This protocol outlines a general method to assess the potential of this compound to induce major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP3A4) in cultured human hepatocytes.
1. Materials:
- This compound
- Cryopreserved human hepatocytes
- Hepatocyte culture medium
- Positive control inducers (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4)
- CYP isoform-specific substrates
- LC-MS/MS system or Real-time quantitative PCR (RT-qPCR) system
2. Procedure:
- Thaw and seed human hepatocytes in collagen-coated plates and allow them to form a monolayer.
- Treat the hepatocytes with various concentrations of this compound, positive controls, or vehicle control for 48-72 hours.
- After the treatment period, assess CYP induction via one of the following methods:
- Enzyme Activity: Incubate the cells with a cocktail of CYP isoform-specific substrates and measure the formation of their respective metabolites by LC-MS/MS.
- mRNA Expression: Lyse the cells, extract the RNA, and perform RT-qPCR to quantify the mRNA levels of the target CYP genes.
- Calculate the fold induction of enzyme activity or mRNA expression for each concentration of this compound relative to the vehicle control.
- Compare the fold induction to that of the positive controls to determine the induction potential.
dot
Caption: Putative CYP Induction Signaling Pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values for CYP2C8 inhibition | - Inconsistent pipetting or dilution errors.- Instability of this compound in the assay medium.- Variability in the activity of human liver microsome batches. | - Use calibrated pipettes and perform serial dilutions carefully.- Prepare fresh solutions of this compound for each experiment.- Qualify each new batch of human liver microsomes with a known inhibitor. |
| No inhibition of CYP2C8 observed | - Incorrect concentration range of this compound tested.- Inactive this compound.- Low enzyme activity in the assay. | - Test a wider range of concentrations, ensuring it brackets the expected IC50 of 3 µM.- Verify the identity and purity of the this compound.- Ensure the NADPH regenerating system is active and the microsomes are properly stored and handled. |
| Unexpected inhibition of other CYP isoforms | - Contamination of the this compound sample.- Off-target effects at high concentrations. | - Confirm the purity of the this compound.- If inhibition is observed at very high concentrations, consider its physiological relevance based on expected clinical exposure. |
| Cytotoxicity observed in CYP induction assay | - this compound is cytotoxic to hepatocytes at the tested concentrations. | - Determine the maximum non-toxic concentration of this compound in hepatocytes prior to the induction experiment and use concentrations below this threshold. |
| No induction observed in the positive controls | - Poor viability or metabolic activity of the hepatocytes.- Inactive inducing agents. | - Ensure proper handling and culture of hepatocytes.- Use fresh, validated positive control inducers. |
References
Technical Support Center: Interpreting Unexpected Signaling Changes After PKI-179 Hydrochloride Treatment
Welcome to the technical support center for PKI-179 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected signaling changes observed during experiments with this potent dual PI3K/mTOR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly potent, ATP-competitive inhibitor of both phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases. It is designed to target all Class I PI3K isoforms (α, β, γ, and δ) as well as mTORC1 and mTORC2. By inhibiting these key signaling nodes, this compound effectively blocks the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.
Below is a simplified diagram of the PI3K/mTOR signaling pathway and the points of inhibition by this compound.
Figure 1: Simplified PI3K/mTOR signaling pathway with points of inhibition by this compound.
Troubleshooting Guides
Issue 1: Unexpected Increase in Phosphorylation of a Downstream Effector
Symptom: After treatment with this compound, you observe an unexpected increase in the phosphorylation of a protein in a related signaling pathway, for example, p-ERK in the MAPK pathway.
Possible Cause: Inhibition of the PI3K/mTOR pathway can sometimes lead to the activation of compensatory signaling pathways. This is often due to the release of negative feedback loops. For instance, S6K, a downstream effector of mTORC1, can phosphorylate and inhibit receptor tyrosine kinases (RTKs). When this compound inhibits mTORC1 and S6K, this negative feedback is removed, leading to increased RTK activity and subsequent activation of other pathways like the MAPK/ERK pathway.
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for investigating unexpected p-ERK activation.
Experimental Protocols:
-
Western Blot for Phospho-ERK:
-
Cell Lysis: Lyse cells treated with this compound and controls in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 (e.g., Cell Signaling Technology, #4370) and total ERK1/2 (e.g., Cell Signaling Technology, #4695) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation:
| Treatment Group | PKI-179 (nM) | p-AKT (Relative Intensity) | p-S6K (Relative Intensity) | p-ERK (Relative Intensity) |
| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 |
| PKI-179 | 10 | 0.25 | 0.15 | 1.80 |
| PKI-179 | 50 | 0.05 | 0.02 | 2.50 |
| PKI-179 | 250 | <0.01 | <0.01 | 2.10 |
Table 1: Example data from a Western blot experiment showing inhibition of p-AKT and p-S6K, but an increase in p-ERK upon treatment with this compound in a cancer cell line.
Issue 2: Incomplete Inhibition of a Downstream Target at High Concentrations
Symptom: You observe that even at high concentrations of this compound, a downstream target such as p-S6K is not fully inhibited.
Possible Causes:
-
Cellular Context: The specific cellular context, including the expression levels of pathway components and the presence of mutations, can influence the sensitivity to the inhibitor.
-
Drug Efflux: Cancer cells can overexpress drug efflux pumps (e.g., P-glycoprotein), which actively remove the inhibitor from the cell, reducing its effective intracellular concentration.
-
Alternative Activation: The target may be activated by an alternative pathway that is not inhibited by this compound.
Troubleshooting Workflow:
Figure 3: Troubleshooting workflow for incomplete target inhibition.
Experimental Protocols:
-
In Vitro Kinase Assay (PI3K):
-
Reaction Setup: Prepare a reaction mixture containing recombinant PI3K enzyme, PIP2 substrate, and varying concentrations of this compound in a kinase buffer.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period.
-
Stop Reaction: Terminate the reaction by adding a stop solution.
-
Detection: Detect the amount of PIP3 produced using a suitable method, such as an ELISA-based assay or a fluorescent probe.
-
Data Analysis: Calculate the IC50 value of this compound for PI3K.
-
Data Presentation:
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) |
| PKI-179 | 0.4 | 1.2 | 0.3 | 0.8 | 1.6 |
Table 2: Example IC50 values for this compound against different PI3K isoforms and mTOR. This data helps confirm the on-target activity of the compound.
Additional FAQs
Q2: What are the recommended concentrations of this compound to use in cell culture experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental goals. However, a good starting point is to perform a dose-response curve ranging from 1 nM to 10 µM. Based on published data for similar dual PI3K/mTOR inhibitors, concentrations between 10 nM and 500 nM are often sufficient to achieve significant inhibition of the PI3K/mTOR pathway in sensitive cell lines.
Q3: How can I be sure that the observed effects are due to on-target inhibition of PI3K/mTOR and not off-target effects?
To confirm on-target activity, consider the following experiments:
-
Rescue Experiments: If the observed phenotype is due to PI3K/mTOR inhibition, it may be possible to rescue it by introducing a constitutively active form of a downstream effector (e.g., a constitutively active AKT mutant).
-
Use of Structurally Unrelated Inhibitors: Compare the effects of this compound with those of other, structurally distinct PI3K/mTOR inhibitors. If they produce similar effects, it is more likely that the phenotype is due to on-target inhibition.
-
Kinome Profiling: For a comprehensive analysis of off-target effects, consider performing a kinome-wide profiling experiment to assess the selectivity of this compound.
For further assistance, please contact our technical support team.
Technical Support Center: Enhancing Oral Absorption of PKI-179 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the oral absorption of the dual PI3K/mTOR inhibitor, PKI-179 hydrochloride, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main properties?
A1: this compound is a potent and orally active dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), with potential antineoplastic activity.[1][2][3][4][5][6] By targeting the PI3K/mTOR signaling pathway, it can inhibit tumor cell proliferation and survival.[1][7][8] Its molecular weight is 525.0 g/mol .[7][9][10]
Q2: What are the known solubility characteristics of this compound?
Q3: What is the Biopharmaceutics Classification System (BCS) classification of this compound?
A3: The specific BCS classification for this compound has not been published. However, like many kinase inhibitors, it is likely a BCS Class II compound, characterized by low solubility and high permeability.[11][12] This classification implies that the oral absorption is primarily limited by the drug's dissolution rate in the gastrointestinal tract.[1][13]
Q4: Has the oral bioavailability of this compound been previously studied in animals?
A4: Yes, PKI-179 has been reported to exhibit good oral bioavailability in several animal species: 98% in nude mice, 46% in rats, 38% in monkeys, and 61% in dogs.[2][3] While these values are considered good, there may be a need to enhance absorption to improve efficacy, reduce variability, or overcome potential food effects.
Troubleshooting Guides
Issue 1: Low or Variable Oral Exposure in Animal Studies
Possible Cause 1: Poor Dissolution in the Gastrointestinal Tract
-
Troubleshooting Steps:
-
Particle Size Reduction: Decrease the particle size of the this compound powder to increase the surface area for dissolution.
-
Micronization: Use techniques like jet milling to reduce the particle size to the micron range.
-
Nanonization: Employ methods like high-pressure homogenization or wet milling to create a nanosuspension.
-
-
Formulation as a Solid Dispersion: Disperse this compound in a hydrophilic polymer matrix to improve its dissolution rate.[1][13][14]
-
Select a suitable polymer carrier (e.g., PVP, HPMC, Soluplus®).
-
Prepare the solid dispersion using methods like spray drying or hot-melt extrusion.
-
-
Lipid-Based Formulations: Formulate this compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS).[15][16] This can improve solubilization in the gut.
-
Screen for suitable oils, surfactants, and co-surfactents that can solubilize the drug.
-
Develop a stable SEDDS formulation that forms a micro- or nanoemulsion upon contact with aqueous media.
-
-
Possible Cause 2: Inaccurate Dosing Technique (Oral Gavage)
-
Troubleshooting Steps:
-
Verify Gavage Needle Size and Length: Ensure the gavage needle is appropriate for the size of the animal to prevent injury or improper administration.[13] The length should be from the corner of the mouth to the last rib.[9]
-
Proper Animal Restraint: Improper restraint can lead to stress and incorrect needle placement. Use a firm but gentle grip to secure the animal.[2]
-
Confirm Placement in the Esophagus: Gently pass the gavage needle along the roof of the mouth and down the esophagus. If resistance is met, do not force it, as it may have entered the trachea.[17][18]
-
Slow Administration of the Formulation: Administer the dose slowly to prevent regurgitation.[17]
-
Issue 2: Formulation Instability
Possible Cause 1: Recrystallization of Amorphous Solid Dispersion
-
Troubleshooting Steps:
-
Polymer Selection: Choose a polymer with a high glass transition temperature (Tg) to minimize molecular mobility and prevent recrystallization.
-
Moisture Control: Store the solid dispersion in a desiccated environment, as moisture can act as a plasticizer and induce crystallization.[2]
-
Drug Loading: Avoid excessively high drug loading, which can increase the propensity for recrystallization.
-
Possible Cause 2: Drug Precipitation from SEDDS upon Dilution
-
Troubleshooting Steps:
-
Inclusion of a Polymeric Precipitation Inhibitor: Incorporate a polymer such as HPMC or PVP into the SEDDS formulation to maintain a supersaturated state and prevent drug precipitation in the gastrointestinal fluid.
-
Optimization of Surfactant/Co-surfactant Ratio: Adjust the ratio of surfactant to co-surfactant to ensure the formation of a stable emulsion with a small droplet size upon dilution.[19]
-
Use of Co-solvents: While co-solvents can enhance drug solubility in the formulation, be aware that their dilution in the gut can lead to precipitation. Select co-solvents that are less prone to this effect.[17]
-
Quantitative Data Summary
Table 1: Reported Oral Bioavailability of PKI-179 in Different Animal Species
| Animal Species | Oral Bioavailability (%) | Reference |
| Nude Mouse | 98 | [2][3] |
| Rat | 46 | [2][3] |
| Monkey | 38 | [2][3] |
| Dog | 61 | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane (DCM), Methanol.
-
Procedure:
-
Weigh 100 mg of this compound and 200 mg of PVP K30 (1:2 drug-to-polymer ratio).
-
Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of DCM and methanol in a round-bottom flask.
-
Sonicate the solution for 15 minutes to ensure complete dissolution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin film is formed on the flask wall.
-
Further dry the film under vacuum at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried film to obtain the solid dispersion powder.
-
Store the powder in a desiccator until further use.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Housing: House the rats in a temperature-controlled environment with a 12-hour light/dark cycle. Provide free access to food and water.
-
Acclimatization: Allow the animals to acclimatize for at least 3 days before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.[16]
-
Formulation Preparation:
-
Intravenous (IV) Formulation: Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) to a final concentration of 1 mg/mL.
-
Oral (PO) Formulation: Suspend the prepared this compound formulation (e.g., solid dispersion) in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water to the desired concentration (e.g., 5 mg/mL).
-
-
Dosing:
-
IV Group (n=3): Administer a 1 mg/kg dose via the tail vein.
-
PO Group (n=3): Administer a 10 mg/kg dose via oral gavage using a suitable gavage needle. The dosing volume should not exceed 10 mL/kg.[17]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein or saphenous vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using non-compartmental analysis. Oral bioavailability (F%) can be calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizations
Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for enhancing and evaluating the oral absorption of PKI-179 HCl.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Clinical implications of food-drug interactions with small-molecule kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. Effects of Food on the Relative Bioavailability of Lapatinib in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells [mdpi.com]
- 11. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jddtonline.info [jddtonline.info]
- 14. pexacy.com [pexacy.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Development of Solid Self-Emulsifying Formulation for Improving the Oral Bioavailability of Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journal-imab-bg.org [journal-imab-bg.org]
- 18. researchgate.net [researchgate.net]
- 19. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients | Article | Dr. Reddy’s [api.drreddys.com]
Validation & Comparative
A Comparative Guide to the Efficacy of PKI-179 Hydrochloride and Other Dual PI3K/mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of PKI-179 hydrochloride with other prominent dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. The information presented is curated from preclinical studies to assist researchers in making informed decisions for their discovery and development programs.
Introduction to Dual PI3K/mTOR Inhibition
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. Dual inhibitors that simultaneously target both PI3K and mTOR kinases offer a promising strategy to overcome the feedback loops and resistance mechanisms that can arise from single-target inhibition. This guide focuses on the comparative efficacy of several key dual PI3K/mTOR inhibitors, with a particular emphasis on this compound.
In Vitro Efficacy: A Head-to-Head Comparison of Kinase Inhibition
The in vitro potency of dual PI3K/mTOR inhibitors is a key indicator of their therapeutic potential. The half-maximal inhibitory concentration (IC50) values against various PI3K isoforms and mTOR provide a quantitative measure of their activity.
Enzymatic Inhibition Profile (IC50, nM)
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | mTOR |
| This compound | 8[3] | 24[3] | 74[3] | 77[3] | 0.42[3] |
| BEZ235 (Dactolisib) | 4[4] | 75[4] | 5[4] | 7[4] | 20.7[4] |
| BGT226 | 4[5] | 63[5] | 38[5] | - | -[5] |
| PKI-587 (Gedatolisib) | 0.4[6] | - | 5.4[6] | - | 1.6[6] |
| PF-04691502 | 1.8 (Ki)[7] | 2.1 (Ki)[7] | 1.9 (Ki)[7] | 1.6 (Ki)[7] | 16 (Ki)[7] |
| XL765 (Voxtalisib) | 39[8] | 113[8] | 9[8] | 43[8] | 157[8] |
| GDC-0980 (Apitolisib) | 5[9] | 27[9] | 14[9] | 7[9] | 17 (Ki)[9] |
| VS-5584 (SB2343) | 16[10] | 68[10] | 25[10] | 42[10] | 37[10] |
Note: Some values are reported as Ki (inhibition constant) instead of IC50, which are related but not identical measures of inhibitor potency.
Cellular Anti-Proliferative Activity (IC50, nM)
The ability of these inhibitors to suppress the growth of cancer cell lines is a crucial measure of their cellular efficacy.
| Inhibitor | Cell Line | IC50 (nM) |
| This compound | MDA-361 (Breast) | 22[3] |
| PC3 (Prostate) | 29[3] | |
| BEZ235 (Dactolisib) | NCI-N87 (Gastric) | ~20-80[4] |
| PC3M (Prostate) | ~10-12[11] | |
| U87MG (Glioblastoma) | ~10-12[11] | |
| BGT226 | FaDu (Head and Neck) | 23.1[12] |
| OECM1 (Head and Neck) | 12.5[12] | |
| PKI-587 (Gedatolisib) | MDA-361 (Breast) | 4.0[13] |
| PC3-MM2 (Prostate) | 13.1[13] | |
| PF-04691502 | SKOV3 (Ovarian) | 188[7] |
| U87MG (Glioblastoma) | 179[7] | |
| XL765 (Voxtalisib) | PC-3 (Prostate) | 270[14] |
| MCF7 (Breast) | 230[14] | |
| GDC-0980 (Apitolisib) | PC3 (Prostate) | 307[15] |
| MCF7 (Breast) | 255[15] |
In Vivo Efficacy: Performance in Preclinical Models
Evaluating the anti-tumor activity of these inhibitors in living organisms provides critical insights into their potential clinical utility. The following table summarizes key findings from various xenograft studies. Due to the variability in experimental models and dosing regimens, direct comparisons should be made with caution.
| Inhibitor | Cancer Model | Dosing | Key Findings |
| This compound | MDA-361 (Breast Cancer Xenograft) | 50 mg/kg, p.o. | Inhibits tumor growth.[16] |
| BEZ235 (Dactolisib) | N87 (Gastric Cancer Xenograft) | 20 and 40 mg/kg, daily | Significant anti-tumor effect.[4] |
| MKN-45 (Gastric Cancer Xenograft) | 40 mg/kg, daily | Synergistically inhibited growth with 5-FU.[6] | |
| BGT226 | FaDu (Head and Neck Cancer Xenograft) | 2.5 and 5 mg/kg, p.o. for 3 weeks | Dose-dependent tumor growth inhibition (34.7% and 76.1% reduction, respectively).[1] |
| PKI-587 (Gedatolisib) | MDA-MB-361 (Breast Cancer Xenograft) | 25 mg/kg, i.v. (single dose) | Suppressed Akt phosphorylation for up to 36 hours and induced apoptosis markers.[16][17] |
| MDA-MB-361 (Breast Cancer Xenograft) | 25 mg/kg, once weekly | Shrank large tumors and suppressed regrowth.[16] | |
| PF-04691502 | UM-SCC1 (Head and Neck Cancer Xenograft) | 10 mg/kg, o.g. for 21 days | Significantly reduced tumor volume.[18] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and the experimental processes used to evaluate these inhibitors is essential for a comprehensive understanding.
Caption: The PI3K/AKT/mTOR signaling cascade.
Caption: A general workflow for kinase inhibitor drug discovery.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate PI3K/mTOR inhibitors.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a common method for determining the IC50 value of an inhibitor against a purified kinase.
-
Reagents and Materials:
-
Purified recombinant PI3K isoforms or mTOR kinase.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP at a concentration near the Km for the specific kinase.
-
Lipid substrate (e.g., PIP2 for PI3K assays).
-
Test inhibitor (e.g., this compound) serially diluted in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well assay plates.
-
-
Procedure:
-
Add 2.5 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced by adding the detection reagents according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell Proliferation Assay (Generic Protocol)
This protocol describes a common method to assess the effect of an inhibitor on cancer cell growth.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MDA-MB-361).
-
Complete cell culture medium.
-
Test inhibitor serially diluted in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
96-well clear-bottom, white-walled plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test inhibitor or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Tumor Xenograft Study (Generic Protocol)
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of an inhibitor.
-
Materials and Methods:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cell line of interest for implantation.
-
Test inhibitor formulated for in vivo administration (e.g., in a solution for oral gavage or intravenous injection).
-
Calipers for tumor measurement.
-
Animal housing and care facilities compliant with ethical guidelines.
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Compare the tumor growth curves between the treatment and control groups to determine the anti-tumor efficacy of the inhibitor.
-
Conclusion
The data presented in this guide highlight the potent and broad-spectrum activity of this compound as a dual PI3K/mTOR inhibitor. Its low nanomolar IC50 values against both PI3K isoforms and mTOR, coupled with its demonstrated anti-proliferative and in vivo anti-tumor effects, position it as a compelling candidate for further investigation.
When compared to other dual PI3K/mTOR inhibitors, this compound exhibits a distinct and potent inhibitory profile. While direct head-to-head in vivo comparisons are limited in the public domain, the available data suggest that this compound's efficacy is comparable or superior to that of other inhibitors in specific contexts.
Researchers and drug development professionals are encouraged to consider the specific PI3K isoform dependencies and the broader signaling landscape of their cancer models of interest when selecting a dual PI3K/mTOR inhibitor. The comprehensive data and standardized protocols provided in this guide aim to facilitate such evaluations and accelerate the development of novel cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BEZ235 impairs gastric cancer growth by inhibition of PI3K/mTOR in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual PI3K/mTOR inhibitor BEZ235 exerts extensive antitumor activity in HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual inhibitor of PI3K and mTOR (NVP-BEZ235) augments the efficacy of fluorouracil on gastric cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel phosphoinositide 3-kinase/mTOR dual inhibitor, NVP-BGT226, displays potent growth-inhibitory activity against human head and neck cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The PI3K/mTOR inhibitor Gedatolisib eliminates dormant breast cancer cells in organotypic culture, but fails to prevent metastasis in preclinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antitumor efficacy of PKI-587, a highly potent dual PI3K/mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. celcuity.com [celcuity.com]
- 18. PI3K-mTOR inhibitor PF-04691502 anti-tumor activity is enhanced with induction of wild-type TP53 in human xenograft and murine knockout models of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PKI-179 and PKI-587: Activity and Specificity of Dual PI3K/mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent dual phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, PKI-179 and PKI-587 (also known as gedatolisib). By presenting key experimental data on their activity and specificity, this document aims to assist researchers in making informed decisions for their drug development and discovery programs.
At a Glance: Key Differences and Similarities
Both PKI-179 and PKI-587 are potent ATP-competitive inhibitors targeting the PI3K/mTOR signaling pathway, a critical cascade in cell growth, proliferation, and survival. While they share a common mechanism of action, their biochemical potency, cellular activity, and pharmacokinetic properties exhibit notable distinctions. PKI-587 generally displays higher potency against PI3Kα and mTOR in biochemical assays, whereas PKI-179 is presented as an orally bioavailable derivative.
Biochemical Activity: A Head-to-Head Comparison
The in vitro inhibitory activities of PKI-179 and PKI-587 against various Class I PI3K isoforms and mTOR have been determined in cell-free enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target | PKI-179 (IC50, nM) | PKI-587 (gedatolisib) (IC50, nM) |
| PI3Kα | 8[1] | 0.4[2][3] |
| PI3Kβ | 24[1] | 6.0 |
| PI3Kγ | 74[1] | 5.4[2][3] |
| PI3Kδ | 77[1] | 6.0 |
| PI3Kα (E545K mutant) | 14[1] | 0.6[2] |
| PI3Kα (H1047R mutant) | 11[1] | 0.6[2] |
| mTOR | 0.42[1] | 1.6[2][3] |
Cellular Activity: Inhibiting Cancer Cell Growth
The anti-proliferative effects of PKI-179 and PKI-587 have been evaluated in various human cancer cell lines. The IC50 values for cell growth inhibition are presented below.
| Cell Line | Cancer Type | PKI-179 (IC50, nM) | PKI-587 (gedatolisib) (IC50, nM) |
| MDA-MB-361 | Breast Cancer | 22[1] | 4.0[2][3] |
| PC-3 MM2 | Prostate Cancer | 29[1] | 13.1[2][3] |
Specificity Profile
Both inhibitors have been profiled for their selectivity against a broad range of protein kinases.
-
PKI-179 has been shown to be highly selective for PI3K and mTOR when tested against a panel of 361 other kinases, with IC50 values greater than 50 μM for the kinases in the panel. However, it did show some activity against CYP2C8 with an IC50 of 3 μM.
-
PKI-587 was found to be highly selective in a panel of 236 human protein kinases, with IC50 values greater than 10 μM for the kinases tested.
While direct comparative kinome scan data is not publicly available, the existing information suggests that both compounds are highly selective dual inhibitors of the PI3K/mTOR pathway.
In Vivo Efficacy and Pharmacokinetics
| Parameter | PKI-179 | PKI-587 (gedatolisib) |
| Administration Route | Oral (p.o.) | Intravenous (i.v.) |
| Tumor Growth Inhibition | Inhibits tumor growth in an MDA-MB-361 mouse xenograft model at 50 mg/kg.[1] | Produces potent antitumor efficacy in an MDA-MB-361 xenograft model with a minimum efficacious dose of 3 mg/kg.[2] |
| Oral Bioavailability | Good oral bioavailability reported in nude mouse (98%), rat (46%), monkey (38%), and dog (61%).[1] | Not applicable (administered intravenously). |
| Plasma Half-life | >60 min in nude mouse.[1] | 14.4 hours in nude mice at 25 mg/kg.[2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating these inhibitors.
References
Validating Target Engagement of PKI-179 Hydrochloride in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key methodologies for validating the cellular target engagement of PKI-179 hydrochloride, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3][4][5][6] Objective comparison of experimental approaches is supported by quantitative data and detailed protocols to aid in the selection of the most suitable method for your research needs.
This compound is an ATP-competitive inhibitor that targets the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][4][7] This pathway plays a crucial role in cell proliferation, survival, and growth.[7] Validating that a compound like this compound reaches and interacts with its intended targets within a cellular context is a critical step in drug development.
Quantitative Profile of this compound
The following table summarizes the in vitro inhibitory activity of PKI-179.
| Target | IC50 (nM) |
| mTOR | 0.42[2][3][5] |
| PI3Kα | 8[2][3][5] |
| PI3Kβ | 24[2][3][5] |
| PI3Kδ | 17[2] |
| PI3Kγ | 74[2][3][5] |
| PI3Kα (E545K mutant) | 14[2][3][5] |
| PI3Kα (H1047R mutant) | 11[2][3][5] |
Table 1: In vitro inhibitory concentrations (IC50) of PKI-179 against mTOR and PI3K isoforms.
The PI3K/Akt/mTOR Signaling Pathway
The diagram below illustrates the central role of PI3K and mTOR in this critical signaling cascade.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Comparison of Target Engagement Methodologies
Several techniques can be employed to confirm that this compound engages its targets, PI3K and mTOR, within a cellular environment. The choice of method depends on the specific research question, available resources, and desired throughput.
| Feature | Cellular Thermal Shift Assay (CETSA) | In-Cell Western (ICW) | Kinobeads Competition Assay |
| Principle | Ligand binding increases the thermal stability of the target protein.[8][9] | Immunodetection of target protein levels and phosphorylation status in fixed cells.[10][11][12][13] | Competitive binding of the inhibitor against a broad-spectrum kinase inhibitor matrix.[14][15][16][17] |
| Readout | Western Blot, ELISA, Mass Spectrometry, or Proximity Extension Assay.[18] | Fluorescence intensity.[10][12] | Mass Spectrometry. |
| Primary Output | Target stabilization (thermal shift). | Changes in protein phosphorylation or total protein levels. | Inhibitor-target binding affinity and selectivity profile.[16] |
| Advantages | Label-free, applicable to intact cells and tissues, provides direct evidence of binding.[9] | High-throughput, quantitative, multiplexing capabilities.[10][12] | Broad kinome profiling, identifies off-targets, no need to modify the inhibitor.[16] |
| Limitations | Lower throughput for Western Blot-based detection, requires specific antibodies for each target. | Indirect measure of target engagement (downstream signaling), requires validated antibodies. | Requires specialized equipment (mass spectrometer), may not detect all kinases.[17] |
Table 2: Comparison of common cellular target engagement validation methods.
Experimental Protocols & Workflows
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique to directly assess drug-target engagement in a cellular context.[9][19] The principle is that the binding of a ligand, such as this compound, to its target protein increases the protein's resistance to thermal denaturation.[8][9]
Figure 2: General workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes. Heat the samples across a temperature gradient using a thermal cycler.
-
Separation: Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
Sample Collection: Carefully collect the supernatant containing the soluble, non-denatured proteins.
-
Analysis: Quantify the amount of soluble target protein (e.g., PI3K, mTOR) in the supernatant using methods like Western blotting, ELISA, or mass spectrometry. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.[19]
In-Cell Western (ICW) Assay
The In-Cell Western (ICW) assay is a quantitative immunofluorescence method performed in microplates.[10][12] It is well-suited for measuring the downstream effects of kinase inhibition, such as changes in protein phosphorylation, which serves as an indirect readout of target engagement.[11]
Figure 3: Workflow for the In-Cell Western (ICW) assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well or 384-well microplate and allow them to adhere.
-
Compound Treatment: Treat the cells with a dose-response of this compound.
-
Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate with primary antibodies targeting phosphorylated downstream effectors of PI3K/mTOR (e.g., phospho-Akt, phospho-S6K).
-
Secondary Antibody and Normalization: Incubate with near-infrared fluorescently labeled secondary antibodies and a DNA or whole-cell stain for normalization.[20]
-
Imaging and Analysis: Scan the plate using an infrared imaging system and quantify the fluorescence intensity. A decrease in the phosphorylation signal of downstream targets with increasing concentrations of this compound indicates target engagement.
Kinobeads Competition Assay
The kinobeads assay is a chemical proteomics approach that enables the profiling of kinase inhibitors against a large portion of the kinome in a single experiment.[14][15] It relies on the competition between the free inhibitor (this compound) and immobilized, broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[16][17]
Figure 4: Workflow for the Kinobeads competition assay.
Protocol:
-
Lysate Preparation: Prepare a native protein lysate from the cells of interest.
-
Inhibitor Incubation: Incubate aliquots of the lysate with a range of this compound concentrations.
-
Kinobeads Pulldown: Add kinobeads (Sepharose beads with covalently attached broad-spectrum kinase inhibitors) to the lysate and incubate to allow binding of kinases not occupied by this compound.
-
Washing and Elution: Wash the beads to remove unbound proteins. Elute the bound kinases.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases. A dose-dependent decrease in the amount of PI3K and mTOR pulled down by the kinobeads confirms target engagement by this compound. This method can also reveal potential off-targets.[14]
By understanding the principles, advantages, and protocols of these diverse methods, researchers can effectively design and execute experiments to robustly validate the cellular target engagement of this compound and other kinase inhibitors.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. licorbio.com [licorbio.com]
- 13. bio-rad.com [bio-rad.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 18. pubs.acs.org [pubs.acs.org]
- 19. annualreviews.org [annualreviews.org]
- 20. In-Cell Western | Cell Signaling Technology [cellsignal.com]
Comparative Analysis of PKI-179 Hydrochloride's Anti-Tumor Efficacy Across Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-tumor effects of PKI-179 hydrochloride, a potent and orally active dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1] The following sections present a comparative analysis of PKI-179's performance with other relevant PI3K/mTOR inhibitors, supported by available preclinical data. This document is intended to serve as a resource for researchers in oncology and drug development, offering insights into the therapeutic potential and mechanistic underpinnings of this compound.
Introduction to this compound
This compound is a second-generation, small-molecule ATP-mimetic that selectively targets PI3Kα and mTOR.[2] By concurrently inhibiting these two key nodes in the PI3K/AKT/mTOR signaling pathway, PKI-179 disrupts critical cellular processes implicated in tumor cell proliferation, survival, and growth.[1][3] The compound has demonstrated significant anti-tumor activity in various preclinical cancer models.
In Vitro Efficacy: A Comparative Overview
PKI-179 has shown potent inhibitory activity against several cancer cell lines. The following table summarizes its half-maximal inhibitory concentrations (IC50) in key cancer models and provides a comparison with other notable dual PI3K/mTOR inhibitors, Gedatolisib (PKI-587) and BEZ235. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various sources.
| Inhibitor | Cancer Model | Cell Line | IC50 (nM) | Reference |
| PKI-179 | Breast Cancer | MDA-361 | 22 | [1] |
| PKI-179 | Prostate Cancer | PC3 | 29 | [1] |
| Gedatolisib (PKI-587) | Breast Cancer | MDA-361 | 4.0 | |
| Gedatolisib (PKI-587) | Prostate Cancer | PC3-MM2 | 13.1 | |
| BEZ235 | Nasopharyngeal Carcinoma | Various | Nanomolar range | [4] |
| BEZ235 | Doxorubicin-resistant Leukemia | K562/A | Not specified | [5] |
Note: The data for Gedatolisib and BEZ235 are provided for contextual comparison. Experimental conditions may vary between studies.
In Vivo Anti-Tumor Activity
Preclinical in vivo studies have corroborated the anti-tumor effects of PKI-179 observed in vitro. The following table summarizes the available data from a mouse xenograft model of breast cancer.
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| PKI-179 | Breast Cancer (MDA-361) | Nude Mice | 5-50 mg/kg, p.o. once daily for 40 days | Pronounced tumor growth arrest above 10 mg/kg | [1] |
Signaling Pathway Inhibition
PKI-179 exerts its anti-tumor effects by inhibiting the PI3K/AKT/mTOR signaling pathway. The diagram below, generated using the DOT language, illustrates the canonical pathway and the points of intervention by PKI-179.
Caption: PI3K/mTOR signaling pathway and inhibition by PKI-179.
Experimental Protocols
Detailed experimental protocols for studies specifically involving PKI-179 are not extensively published. However, based on standard methodologies used for similar compounds, the following protocols can be inferred.
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MDA-361, PC3) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Incubation: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Female athymic nude mice (4-6 weeks old) are subcutaneously injected with a suspension of cancer cells (e.g., 5 x 10^6 MDA-361 cells) in a suitable medium.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. This compound is administered orally at specified doses (e.g., 5-50 mg/kg) daily for a defined period (e.g., 40 days). The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).
The workflow for a typical preclinical evaluation of an anti-tumor compound like PKI-179 is illustrated in the following diagram:
Caption: Preclinical experimental workflow for an anti-tumor compound.
Cross-Validation in Different Cancer Models
While comprehensive data for PKI-179 across a wide range of cancer models is not publicly available, the known activity in breast and prostate cancer, coupled with the frequent dysregulation of the PI3K/mTOR pathway in other malignancies, suggests its potential broader applicability. Studies on other dual PI3K/mTOR inhibitors provide a rationale for investigating PKI-179 in cancers such as:
-
Glioblastoma: The PI3K/Akt/mTOR pathway is frequently hyperactivated in glioblastoma.[6][7] Dual inhibitors like BEZ235 have shown preclinical activity in glioma models.[7]
-
Lung Cancer: The PI3K pathway is also a key therapeutic target in lung cancer.[8] Patient-derived xenograft (PDX) models are increasingly used to study drug responses in non-small cell lung cancer (NSCLC).[9][10][11][12]
-
Colorectal Cancer: PIK3CA mutations are common in colorectal cancer, suggesting a therapeutic window for PI3K inhibitors.[13][14]
Mechanisms of Resistance
A significant challenge in the clinical application of PI3K/mTOR inhibitors is the development of resistance. Understanding these mechanisms is crucial for developing effective combination therapies. Key resistance mechanisms to dual PI3K/mTOR inhibitors include:
-
Feedback Activation of Parallel Pathways: Inhibition of the PI3K/mTOR pathway can lead to the compensatory activation of other signaling pathways, such as the MAPK pathway.
-
Upregulation of Receptor Tyrosine Kinases (RTKs): mTORC1 inhibition can lead to the upregulation of RTKs, resulting in increased PI3K-dependent AKT phosphorylation.
-
MYC Activation: PI3K-mTOR inhibitors can induce MYC activation through PDK1-dependent phosphorylation and MYC amplification, which can attenuate the therapeutic effect.
The logical relationship of resistance development is depicted below:
Caption: Mechanisms of resistance to dual PI3K/mTOR inhibitors.
Conclusion and Future Directions
This compound is a promising dual PI3K/mTOR inhibitor with demonstrated anti-tumor activity in preclinical models of breast and prostate cancer. Its oral bioavailability and potent inhibition of the PI3K/mTOR pathway make it an attractive candidate for further investigation. While direct comparative data with other inhibitors across a broad range of cancers is currently limited, the available information suggests its potential efficacy in other solid tumors where the PI3K/mTOR pathway is dysregulated.
Future research should focus on:
-
Conducting head-to-head comparative studies of PKI-179 with other dual PI3K/mTOR inhibitors in a wider array of cancer models.
-
Elucidating the specific mechanisms of resistance to PKI-179 to inform the development of rational combination therapies.
-
Further clinical evaluation to determine its safety and efficacy in patients with advanced solid tumors.
This guide provides a foundational overview based on currently available data. As more research becomes available, a more definitive comparison of this compound's anti-tumor effects will be possible.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional Analysis of the PI3K/AKT/mTOR Pathway Inhibitor, Gedatolisib, Plus Fulvestrant with and Without Palbociclib in Breast Cancer Models [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of the mTOR-PI3K inhibitor BEZ235 in nasopharyngeal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravesical dual PI3K/mTOR complex 1/2 inhibitor NVP-BEZ235 therapy in an orthotopic bladder cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the use of PI3K inhibitors for glioblastoma multiforme: current preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine [frontiersin.org]
- 9. d-nb.info [d-nb.info]
- 10. Genomic and Functional Fidelity of Small Cell Lung Cancer Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Models for Functional Precision Lung Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Eradication of Colon Cancer Cells Harboring PI3K and/or MAPK Pathway Mutations in 3D Culture by Combined PI3K/AKT/mTOR Pathway and MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell line models for drug discovery in PIK3CA-mutated colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PKI-179 Hydrochloride and Selective PI3Kα Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[1][3] This guide provides a detailed comparison of PKI-179 hydrochloride, a dual PI3K/mTOR inhibitor, and other selective PI3Kα inhibitors, offering insights into their mechanisms, potency, and experimental evaluation.
Overview of this compound
PKI-179 is an orally bioavailable, ATP-competitive small molecule that potently inhibits both the PI3K and the mammalian target of rapamycin (mTOR) kinases.[4][5][6] By targeting two crucial nodes in the PI3K/AKT/mTOR pathway, PKI-179 offers a comprehensive blockade of this signaling cascade.[7] It has demonstrated efficacy in preclinical models, inhibiting tumor cell proliferation and survival.[5][8]
The Rise of Selective PI3Kα Inhibitors
The p110α isoform of PI3K, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, particularly in breast cancer.[2][9] This has driven the development of inhibitors that selectively target PI3Kα, with the goal of maximizing on-target efficacy in tumors with PIK3CA mutations while minimizing off-target toxicities associated with inhibiting other PI3K isoforms.[9][10] Alpelisib (BYL719) is a notable FDA-approved example of a selective PI3Kα inhibitor.[11]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the biochemical potency and cellular activity of this compound in comparison to representative selective PI3Kα inhibitors.
Table 1: Biochemical Potency (IC50) Against PI3K Isoforms and mTOR
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | mTOR (nM) | Data Source(s) |
| PKI-179 | 8 | 24 | 74 | 77 | 0.42 | [5][8][12][13] |
| Alpelisib (BYL719) | 5 | 1,200 | 250 | 290 | - | [14] |
| Taselisib (GDC-0032) | 1.1 | 29 | 0.27 | 0.73 | 1,158 | [15] |
Table 2: Cellular Proliferation Inhibition (IC50)
| Compound | Cell Line | Cancer Type | IC50 (nM) | Data Source(s) |
| PKI-179 | MDA-MB-361 | Breast Cancer | 22 | [5][8] |
| PC-3 | Prostate Cancer | 29 | [5][8] | |
| Alpelisib (BYL719) | Various PIK3CA-mutant | Various | Potent activity | [16] |
Signaling Pathways and Inhibitor Mechanisms
The diagrams below, generated using Graphviz, illustrate the PI3K/AKT/mTOR signaling pathway and the distinct mechanisms of action of dual versus selective inhibitors.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: Conceptual diagram of inhibitor selectivity profiles.
Experimental Protocols
Detailed and reproducible experimental design is paramount for the evaluation of kinase inhibitors. Below are outlines for key assays.
Biochemical Kinase Assay (Time-Resolved FRET)
This assay quantifies the enzymatic activity of PI3K isoforms and their inhibition by test compounds.
-
Objective: To determine the IC50 value of an inhibitor against purified PI3K isoforms.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the Adapta™ Universal Kinase Assay, measures the amount of ADP produced during the kinase reaction.[17]
-
Methodology:
-
Recombinant human PI3K enzyme, a lipid substrate (e.g., PIP2), and ATP are combined in a reaction buffer.
-
The test compound (e.g., PKI-179) is added at various concentrations.
-
The kinase reaction is initiated by the addition of ATP and incubated at room temperature.
-
A detection solution containing an anti-ADP antibody labeled with a Europium donor and an ADP tracer labeled with an Alexa Fluor® 647 acceptor is added.
-
After incubation, the TR-FRET signal is read on a compatible plate reader. A low signal indicates high kinase activity (more unlabeled ADP produced), while a high signal indicates inhibition.
-
IC50 curves are generated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the effect of inhibitors on the viability and proliferation of cancer cell lines.
-
Objective: To determine the concentration at which an inhibitor reduces cell proliferation by 50% (GI50).
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the inhibitor or vehicle control.
-
Plates are incubated for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well, and the plate is agitated to induce cell lysis.
-
After a brief incubation to stabilize the luminescent signal, the luminescence is measured using a luminometer.
-
Data is normalized to vehicle-treated controls, and GI50 values are calculated.
-
In Vivo Tumor Xenograft Study
This preclinical model evaluates the anti-tumor efficacy of a compound in a living organism.
-
Objective: To assess the ability of an inhibitor to suppress tumor growth in vivo.
-
Methodology:
-
Human cancer cells (e.g., MDA-MB-361) are subcutaneously implanted into immunodeficient mice (e.g., nude mice).[8]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
The inhibitor (e.g., PKI-179 at a specified dose like 50 mg/kg) or vehicle is administered orally once daily.[5][8]
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for phosphorylated downstream targets like AKT).
-
Caption: A typical workflow for comparing kinase inhibitors.
Conclusion
This compound and selective PI3Kα inhibitors represent two distinct strategies for targeting the PI3K pathway.
-
This compound: As a dual PI3K/mTOR inhibitor, it provides a broad and potent blockade of the pathway. Its activity against all Class I PI3K isoforms may be advantageous in tumors that are not solely dependent on PI3Kα signaling. The additional inhibition of mTOR can prevent feedback activation loops, potentially leading to a more durable response.[1]
-
Selective PI3Kα Inhibitors: These agents are designed for precision therapy, targeting the most frequently mutated isoform in cancer. This approach may offer an improved therapeutic window, with reduced toxicities related to the inhibition of other PI3K isoforms that are crucial for normal physiological functions, such as insulin signaling (PI3Kβ).[10] The efficacy of these inhibitors is often greatest in patients with confirmed PIK3CA mutations.[16]
The choice between a dual inhibitor like PKI-179 and a selective PI3Kα inhibitor depends on the specific research question or therapeutic context. For broad pathway interrogation or in tumors with complex signaling dependencies, a dual inhibitor may be preferred. For targeted therapy in PIK3CA-mutant cancers, a selective inhibitor offers a more tailored approach. The experimental protocols and data presented in this guide provide a framework for the rational evaluation and comparison of these important classes of anti-cancer agents.
References
- 1. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. PKI-179: an orally efficacious dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Breaking a bottleneck for on-target toxicity: A mutant-selective PI3Kα inhibitor finally comes [the-innovation.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. PI 3-K/mTOR Inhibitor III, PKI-179 [sigmaaldrich.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. assets.fishersci.com [assets.fishersci.com]
Confirming the Specificity of PKI-179 Hydrochloride for PI3K and mTOR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to confirm the specificity of PKI-179 hydrochloride, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). We present a comparative analysis of this compound against other well-characterized PI3K/mTOR inhibitors, supported by experimental data and detailed protocols for key validation assays.
Introduction to this compound
This compound is a second-generation, ATP-competitive small molecule inhibitor targeting the PI3K/mTOR signaling pathway, a critical cascade involved in cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. PKI-179 has demonstrated potent inhibition of PI3K isoforms and mTOR, and exhibits oral bioavailability and in vivo anti-tumor activity.
Comparative Analysis of PI3K/mTOR Inhibitors
The specificity of a kinase inhibitor is paramount for its efficacy and safety. A highly specific inhibitor minimizes off-target effects, leading to a better therapeutic window. The following table summarizes the in vitro potency (IC50 values) of this compound and other notable dual PI3K/mTOR inhibitors against various PI3K isoforms and mTOR.
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50, nM) |
| This compound | 8 | 24 | 74 | 77 | 0.42 |
| PI-103 | 2 | 3 | 15 | 3 | 6 |
| GDC-0941 (Pictilisib) | 3 | 33 | 18 | 3 | 58 |
| NVP-BKM120 (Buparlisib) | 52 | 1660 | 116 | 259 | - |
| BEZ235 (Dactolisib) | 4 | 76 | 7 | 5 | 6 |
| PF-04691502 | 1.8 | 2.1 | 1.9 | 1.6 | 16 |
Data compiled from publicly available sources.
As the data indicates, this compound demonstrates potent, single-digit nanomolar inhibition of PI3Kα and sub-nanomolar inhibition of mTOR. Its profile indicates a strong dual-inhibitory activity. Furthermore, PKI-179 has been shown to be highly selective for PI3K and mTOR, with IC50 values greater than 50 μM against a panel of 361 other kinases.
Experimental Methodologies for Specificity Confirmation
To rigorously confirm the specificity of a kinase inhibitor like this compound, a multi-faceted approach employing biochemical, cellular, and proteomic methods is essential.
Signaling Pathway Overview
The PI3K/mTOR pathway is a complex network with multiple feedback loops. Understanding this pathway is crucial for interpreting inhibitor specificity data.
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by PKI-179.
In Vitro Kinase Activity Assays
These assays directly measure the ability of an inhibitor to block the enzymatic activity of the target kinase.
Experimental Workflow:
Reproducibility of In Vivo Efficacy Data for PKI-179 Hydrochloride: A Comparative Guide
This guide provides a comparative analysis of the publicly available in vivo efficacy data for PKI-179 hydrochloride, a dual phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor. The data is compared with an alternative dual PI3K/mTOR inhibitor, BEZ235, to offer a comprehensive overview for researchers, scientists, and drug development professionals.
In Vivo Efficacy Comparison
The following table summarizes the quantitative in vivo efficacy data for this compound and BEZ235 in the MDA-MB-361 human breast cancer xenograft model.
| Parameter | This compound | BEZ235 (Dactolisib) |
| Cancer Model | MDA-MB-361 Human Breast Cancer Xenograft | MDA-MB-361 Human Breast Cancer Xenograft |
| Animal Model | Nude mice | Female Harlan nude mice |
| Dosage | 5-50 mg/kg | 45 mg/kg |
| Administration | Oral (p.o.), once daily for 40 days | Oral (p.o.), once per day |
| Reported Efficacy | Pronounced tumor growth arrest was observed at doses above 10 mg/kg.[1] | Induced tumor shrinkage with a Tumor/Control (T/C) value of -16.5%.[2] |
| Tolerability | No significant weight loss of tested animals was observed for all different dosages.[1] | Well-tolerated. |
| Data Source | MedChemExpress product information, referencing Venkatesan et al., 2010.[1] | Serra et al., 2008, Cancer Research.[2] |
Experimental Protocols
General Xenograft Model Protocol (MDA-MB-361)
A common procedure for establishing MDA-MB-361 xenografts in mice involves the subcutaneous or orthotopic injection of a suspension of MDA-MB-361 cells into immunocompromised mice, such as nude mice. The cells are typically suspended in a basement membrane matrix like Matrigel to support initial tumor growth. Tumor development is monitored, and treatment commences once the tumors reach a specified volume.
This compound In Vivo Study Protocol
While the complete detailed protocol from the primary publication by Venkatesan et al. (2010) is not publicly available in full, a summary indicates the following:
-
Cell Line: MDA-361 human breast cancer cells.
-
Animal Model: Nude mice.
-
Drug Administration: Oral gavage, administered once daily for 40 days at doses ranging from 5 to 50 mg/kg.[1]
BEZ235 In Vivo Study Protocol (Serra et al., 2008)
-
Cell Line: MDA-MB-361 human breast cancer cells.
-
Animal Model: Female Harlan nude mice.
-
Cell Injection: Orthotopic injection of MDA-MB-361 cells.
-
Treatment Initiation: Efficacy studies were initiated when tumors reached the log-linear growth phase.
-
Drug Administration: Oral gavage, administered once per day at a dose of 45 mg/kg.[2]
-
Data Collection: Tumor volumes were recorded during the treatment period to calculate T/C values.[2]
Visualizations
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the signaling cascade targeted by this compound and other dual PI3K/mTOR inhibitors. These inhibitors block the activity of both PI3K and mTOR, key kinases in a pathway that promotes cell growth, proliferation, and survival.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
In Vivo Efficacy Study Workflow
The diagram below outlines the typical workflow for a xenograft-based in vivo efficacy study, from cell culture to data analysis.
Caption: Workflow of a Xenograft Efficacy Study.
References
Comparative Analysis of PKI-179 Hydrochloride and Other PI3K/mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dual phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, PKI-179 hydrochloride, with other selected inhibitors targeting the same pathway. Due to the absence of publicly available clinical trial data for this compound, this comparison is based on its preclinical data versus the preclinical and clinical data available for Gedatolisib (PF-05212384) and Dactolisib (BEZ235).
Executive Summary
This compound is a potent, orally bioavailable dual PI3K/mTOR inhibitor that has demonstrated significant anti-tumor activity in preclinical models.[1][2] While a Phase 1 clinical trial for advanced solid tumors was initiated (NCT00997360), no results have been publicly disclosed.[3] In contrast, Gedatolisib and Dactolisib, also dual PI3K/mTOR inhibitors, have progressed further in clinical development, providing a basis for comparison of both preclinical and clinical performance. Gedatolisib has shown promising activity and a manageable safety profile in combination therapies for various cancers. Dactolisib, one of the first PI3K inhibitors to enter clinical trials, has shown limited efficacy and significant toxicity in several studies, leading to the termination of some trials.[4]
Data Presentation
Table 1: In Vitro Potency of PI3K/mTOR Inhibitors
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50, nM) | Cell Proliferation (IC50, nM) |
| PKI-179 HCl | 8 | 24 | 74 | 77 | 0.42 | 22 (MDA-MB-361), 29 (PC3)[1] |
| Gedatolisib | 0.4 | - | 5.4 | - | - | Potent across various cancer cell lines[5][6] |
| Dactolisib | - | - | - | - | - | Nanomolar range in various cancer cell lines[7] |
Note: Direct comparative IC50 values for all PI3K isoforms and mTOR for Gedatolisib and Dactolisib were not consistently available in the searched literature.
Table 2: Preclinical In Vivo Efficacy
| Compound | Cancer Model | Dosing | Outcome |
| PKI-179 HCl | MDA-MB-361 breast cancer xenograft | 5-50 mg/kg, p.o. daily for 40 days | Pronounced tumor growth arrest at doses >10 mg/kg[1][2] |
| Gedatolisib | Breast cancer patient-derived xenografts | Not specified | Reduced tumor cell growth more effectively than single-node inhibitors[5] |
| Dactolisib | Glioblastoma orthotopic xenograft | 20 mg/kg | Delayed tumor growth and prolonged survival when combined with TMZ+RT[7] |
Table 3: Clinical Trial Overview of Alternative Agents
| Compound | Phase | Cancers Studied | Key Findings |
| Gedatolisib | Phase 1b/2, Phase 3 | Advanced solid tumors, Triple-negative breast cancer (TNBC), HR+/HER2- breast cancer | Acceptable tolerability in combination therapies; showed clinical activity. Met primary endpoint of improved progression-free survival in a Phase 3 trial for HR+/HER2- breast cancer. |
| Dactolisib | Phase 1 & 2 | Advanced solid malignancies, Pancreatic neuroendocrine tumors, Renal cell carcinoma | Limited efficacy, significant toxicities (fatigue, diarrhea, nausea, mucositis).[4][8] Several trials terminated due to toxicity and lack of efficacy.[4] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of compounds against PI3K and mTOR kinases is typically determined using in vitro kinase assays. A representative protocol involves:
-
Enzyme and Substrate Preparation : Recombinant human PI3K isoforms and mTOR kinase are used. A specific substrate, such as phosphatidylinositol (PI) for PI3K or a peptide substrate for mTOR, is prepared in an appropriate assay buffer.
-
Compound Dilution : The test compounds (e.g., PKI-179 HCl) are serially diluted to a range of concentrations.
-
Kinase Reaction : The kinase, substrate, and ATP are incubated with the test compound. The reaction measures the amount of phosphorylated substrate, often detected using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or by quantifying ADP production.
-
Data Analysis : The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.
Tumor Xenograft Model (General Protocol)
In vivo efficacy is commonly assessed using tumor xenograft models in immunocompromised mice. A general procedure is as follows:
-
Cell Implantation : Human cancer cells (e.g., MDA-MB-361) are cultured and then subcutaneously injected into the flank of nude mice.
-
Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control (vehicle) and treatment groups.
-
Drug Administration : The investigational drug (e.g., PKI-179 HCl) is administered to the treatment group via a specified route (e.g., oral gavage) and schedule. The control group receives the vehicle.
-
Monitoring : Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size, or after a specific duration. Tumors are then excised and weighed, and the tumor growth inhibition is calculated.
Mandatory Visualization
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Dactolisib - Wikipedia [en.wikipedia.org]
- 5. Celcuity Presents Preclinical Data on Therapeutic Effects of Gedatolisib in Breast Cancer Models at the 2023 San Antonio Breast Cancer Symposium - BioSpace [biospace.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of PKI-179 Hydrochloride with Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKI-179 hydrochloride is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3][4] This guide explores the potential synergistic effects of this compound with other chemotherapeutic agents. As of the latest available data, specific studies on the combination of this compound with traditional chemotherapeutic agents such as doxorubicin, paclitaxel, or carboplatin have not been published.
Therefore, this guide will provide a comparative analysis based on preclinical and clinical data from other dual PI3K/mTOR inhibitors, namely Gedatolisib (PF-05212384) and Dactolisib (BEZ235) , to illustrate the potential synergistic interactions and provide a framework for future research involving this compound.
The PI3K/mTOR Signaling Pathway: A Key Target in Cancer Therapy
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5][6][7] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[6][7] Dual PI3K/mTOR inhibitors like this compound are designed to simultaneously block two key nodes in this pathway, potentially leading to a more profound and durable anti-cancer response compared to single-target agents.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of PKI-179 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of PKI-179 hydrochloride, a potent dual inhibitor of PI3K and mTOR. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for a comprehensive understanding of the compound's characteristics for safe handling and disposal.
| Property | Value |
| Chemical Formula | C25H29ClN8O3 |
| Molecular Weight | 525.01 g/mol [1] |
| CAS Number | 1463510-35-1[2][3] |
| Solubility | DMF: 2 mg/ml, DMSO: 2.5 mg/ml, DMSO:PBS (pH 7.2) (1:3): 0.25 mg/ml, Ethanol: slightly soluble[2] |
| Storage (Powder) | Store at -20°C[4] |
| Storage (in Solvent) | Store at -80°C[4] |
Disposal Procedures
The primary recommendation for the disposal of this compound is to entrust it to a licensed professional waste disposal service.[4] This ensures that the compound is handled and processed in accordance with all applicable federal, state, and local environmental regulations.
Key Steps for Disposal:
-
Consult Regulations: Before initiating any disposal procedures, consult your institution's environmental health and safety (EHS) office and review all relevant federal, state, and local regulations.
-
Proper Labeling: Ensure the waste container is clearly and accurately labeled as "this compound" and includes any other required hazard information.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS office.
-
Containerization: Use a designated, leak-proof, and compatible container for the collection of this compound waste.
-
Arrange for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the pickup and disposal of the waste.
Precautionary Statements:
-
Avoid release to the environment.[4]
-
Wash skin thoroughly after handling.[4]
-
Do not eat, drink, or smoke when using this product.[4]
Accidental Release Measures
In the event of an accidental spill or release, the following procedures should be followed:
-
Personal Precautions: Use full personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation and evacuate personnel to safe areas if necessary.[4]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[4]
-
Containment and Cleaning Up: For solutions, absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.[4] For solid spills, carefully sweep or scoop up the material, avoiding dust formation, and place it in a suitable, labeled container for disposal.
First Aid Measures
-
Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Remove contact lenses if present and easy to do. Seek prompt medical attention.[4]
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[4]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]
Disposal Workflow
The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste, including this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling PKI-179 Hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of PKI-179 hydrochloride, a potent, orally active dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of your research.
Personal Protective Equipment (PPE) and Engineering Controls
The following table summarizes the recommended personal protective equipment and engineering controls for handling this compound.[1] This information is derived from the material's Safety Data Sheet (SDS).
| Control Type | Specification | Purpose |
| Engineering Controls | Ensure adequate ventilation. | To minimize inhalation of dust or aerosols. |
| Provide accessible safety shower and eye wash station. | For immediate decontamination in case of exposure. | |
| Eye Protection | Safety goggles with side-shields. | To protect eyes from splashes or dust. |
| Hand Protection | Protective gloves (material to be specified by institutional safety guidelines). | To prevent skin contact. |
| Skin and Body Protection | Impervious clothing (e.g., lab coat). | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator. | To be used when ventilation is inadequate or when handling large quantities. |
Operational Plan: Safe Handling and Storage
Strict adherence to the following procedures is mandatory to minimize risk and ensure the stability of the compound.
Handling:
-
Do not ingest or inhale.[2]
-
Avoid the formation of dust and aerosols.[1]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[1]
Storage:
-
Store in a tightly sealed container.[1]
-
Keep in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Powder: Store at -20°C.[1]
-
In solvent: Store at -80°C.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal. Do not allow the product to enter drains or water courses.[1]
Experimental Protocols
This compound is a dual inhibitor of the PI3K/Akt/mTOR signaling pathway, which is critical in regulating cell growth, proliferation, and survival. Experiments involving this compound often include cell-based assays to determine its efficacy and mechanism of action.
In Vitro Cell Proliferation Assay (MTS Assay)
This protocol is a general guideline for assessing the effect of this compound on the proliferation of cancer cell lines.
1. Cell Seeding:
- Culture tumor cells (e.g., MDA-MB-361 breast cancer or PC-3 prostate cancer cell lines) in appropriate media.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.
- Perform serial dilutions of the stock solution to create a range of treatment concentrations. It is crucial to include a vehicle control (DMSO alone).
- Add 100 µL of the diluted compound or vehicle control to the appropriate wells.
- Incubate for the desired treatment period (e.g., 72 hours).
3. Cell Viability Measurement (MTS Reagent):
- After the incubation period, add 20 µL of MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
4. Data Analysis:
- Subtract the background absorbance (media only wells).
- Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
- Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Signaling Pathway
The diagram below illustrates the simplified PI3K/Akt/mTOR signaling pathway and indicates the points of inhibition by this compound.
Caption: PI3K/Akt/mTOR pathway with PKI-179 inhibition points.
Experimental Workflow
The following diagram outlines the general workflow for conducting an in vitro cell-based assay with this compound.
Caption: Workflow for an in vitro cell proliferation assay.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
